molecular formula C9H17NO2 B3189220 Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- CAS No. 2951-93-1

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Cat. No.: B3189220
CAS No.: 2951-93-1
M. Wt: 171.24 g/mol
InChI Key: OILYAPVNRYNPRT-UHFFFAOYSA-N
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Description

Contextualization within Amidocarboxylic Acid and Cyclohexane-Derived Scaffolds

The molecule is a γ-amino acid analogue, containing both an amino group and a carboxylic acid group separated by a rigid cycloalkane spacer. This classification places it within a family of compounds of immense interest in medicinal chemistry. The cyclohexane (B81311) ring acts as a bioisostere for a phenyl ring but with a three-dimensional, non-planar geometry. This rigid scaffold is frequently used by chemists to:

Control Molecular Conformation: The cyclohexane chair conformation locks substituents into specific spatial orientations (axial or equatorial), which can be crucial for precise binding to biological targets like enzymes or receptors.

Improve Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can enhance solubility, reduce metabolic liability, and improve oral bioavailability of drug candidates.

Amidocarboxylic acids built on such scaffolds are foundational to the design of peptidomimetics and analogues of neurotransmitters, most notably gamma-aminobutyric acid (GABA). GABA analogues are a critical class of drugs used to treat neurological conditions. wikipedia.org

Academic Significance as a Stereochemically Defined Synthetic Intermediate and Precursor

In organic synthesis, molecules with well-defined stereochemistry are valuable as building blocks for constructing more complex structures. The trans-1,4-disubstituted pattern of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- offers a rigid, linear scaffold. The two functional groups—a primary amine and a carboxylic acid—are chemically distinct, allowing for selective modification. The amine can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or other derivatives.

This bifunctional nature makes it a potential, though currently undocumented, intermediate for:

Synthesis of Novel Polymers: The molecule could serve as a monomer for the creation of specialty polyamides with rigid backbones.

Development of Pharmaceutical Agents: It could be a starting point for synthesizing targeted therapies where the cyclohexane core provides the desired orientation for pharmacophoric groups.

Creation of Molecular Probes: The functional groups could be used to attach fluorescent tags or other labels for use in chemical biology.

However, it is crucial to note that while its structure suggests potential, there is no significant body of published work demonstrating its use in these capacities. Its isomer, 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin), is a widely known pharmaceutical, highlighting the therapeutic potential of this structural class.

Historical Development of trans-Aminocyclohexane Carboxylic Acids in Chemical Synthesis

The synthesis of substituted cyclohexanes with controlled stereochemistry has been a long-standing challenge and area of interest in organic chemistry. The development of methods to produce trans-1,4-disubstituted isomers often relies on the stereoselective reduction of aromatic precursors.

For example, the synthesis of the related compound trans-4-aminocyclohexyl acetic acid often starts from 4-nitrophenylacetic acid. google.com A typical synthetic route involves:

Reduction of the Nitro Group: The nitro group is reduced to an amine.

Hydrogenation of the Aromatic Ring: The benzene (B151609) ring is catalytically hydrogenated to a cyclohexane ring. This step is critical for establishing the stereochemistry, as reaction conditions (catalyst, pressure, temperature) can influence the ratio of cis to trans isomers produced. google.com

Achieving a high yield of the desired trans isomer directly is often difficult, and many historical and modern synthetic processes yield mixtures that require subsequent separation or isomerization steps. The development of stereoselective synthesis, using chiral catalysts or auxiliaries, represents a more advanced approach to accessing specific stereoisomers of substituted cyclohexanes. researchgate.netnih.gov

Overview of Advanced Research Trajectories for trans-Cyclohexaneacetic Acid Derivatives

While direct research on Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is not apparent, research on closely related structures indicates potential future directions. The primary area of interest for such scaffolds is pharmacology.

GABA Analogues and Neurological Research: Given its structural similarity to GABA and existing drugs like Gabapentin (B195806) and Pregabalin, a key research trajectory would be to synthesize and evaluate the compound and its derivatives for activity at GABA receptors or associated voltage-gated calcium channels. wikipedia.orgresearchgate.netnih.gov Research in this area focuses on developing new treatments for epilepsy, neuropathic pain, and anxiety disorders.

Peptidomimetics and Anticancer Agents: Cyclic amino acids are incorporated into peptides to restrict their conformation and enhance their stability and binding affinity. Research has shown that peptides containing such rigid units can be investigated as potential anticancer agents. nih.gov Derivatives of the title compound could be explored as building blocks for creating novel peptides with therapeutic potential.

Drug Delivery and Prodrugs: The functional groups on the molecule could be used to create prodrugs of other therapeutic agents. For instance, research on Gabapentin has led to the development of prodrugs with improved absorption and bioavailability. nih.gov A similar strategy could theoretically be applied to derivatives of trans-4-(aminomethyl)cyclohexaneacetic acid.

Properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYAPVNRYNPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271633
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2951-94-2
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereochemical Control of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Total Synthesis Strategies for trans-Cyclohexaneacetic acid, 4-(aminomethyl)-

The total synthesis of this compound primarily focuses on constructing the cyclohexane (B81311) core and introducing the aminomethyl and carboxylic acid functional groups with the correct trans-orientation.

Synthetic strategies can be broadly categorized as linear or convergent. A linear synthesis builds a molecule sequentially, step-by-step, whereas a convergent synthesis prepares separate fragments of the molecule and then combines them near the end of the process. scholarsresearchlibrary.com

Most commercially viable and frequently reported methods for synthesizing trans-4-(aminomethyl)cyclohexaneacetic acid follow a linear pathway. A common industrial synthesis starts from 4-methylbenzonitrile. chemicalbook.com This linear sequence involves:

Oxidation of the methyl group to a carboxylic acid, yielding the mononitrile of terephthalic acid. chemicalbook.com

Reduction of the cyano group to an aminomethyl group, forming 4-aminomethylbenzoic acid. chemicalbook.com

Reduction of the benzene (B151609) ring to a cyclohexane ring, which produces a mixture of cis and trans isomers. chemicalbook.com

Isolation of the desired trans-isomer. chemicalbook.com

Another linear route begins with ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.com This pathway involves converting the starting material into its cyanohydrin, followed by dehydration, saponification, and reductive amination to yield an isomeric mixture of the final product. derpharmachemica.com The pure trans-isomer is then obtained through recrystallization. derpharmachemica.com

Route Starting Material Key Intermediates Final Step
Linear Route 1 4-methylbenzonitrile4-cyanobenzoic acid, 4-aminomethylbenzoic acidCatalytic reduction of the aromatic ring and isolation of the trans-isomer. chemicalbook.com
Linear Route 2 Ethyl 4-oxocyclohexane-1-carboxylateEthyl 4-cyanocyclohex-3-ene-1-carboxylate, 4-aminomethyl-3-cyclohexene-1-carboxylic acidCatalytic hydrogenation and purification by recrystallization. derpharmachemica.com

Catalytic reduction is a pivotal step in many synthetic routes to trans-4-(aminomethyl)cyclohexaneacetic acid, specifically for the conversion of an aromatic precursor to the saturated cyclohexane ring. The choice of catalyst and reaction conditions significantly influences the yield and the stereochemical outcome.

A widely used method involves the catalytic reduction of p-aminomethylbenzoic acid or its derivatives. google.com Key findings in this area include:

Platinum Catalysts : The reduction of 4-aminomethylbenzoic acid using a platinum catalyst yields an isomeric mixture of 4-aminomethylcyclohexane carboxylic acids, from which the trans-isomer must be isolated. chemicalbook.com

Ruthenium Catalysts : A significant advancement involves using a ruthenium catalyst, often supported on activated carbon. google.com This approach can perform a simultaneous reduction of the benzene ring and trans-isomerization in a single step. google.com Conducting the reaction in a strong acid (like hydrochloric acid) or a strong alkali solution at temperatures between 70°C and 200°C and hydrogen pressures of 20-200 Kg/cm² favors the formation of the thermodynamically more stable trans-isomer. google.com

Palladium Catalysts : In synthetic routes that start from unsaturated cyclohexane precursors, such as the one beginning with ethyl 4-oxocyclohexane-1-carboxylate, catalytic hydrogenation over wet Palladium on carbon (Pd-C) is employed to reduce the double bond and yield the saturated cyclohexane ring as a mix of isomers. derpharmachemica.com

A one-pot process has been developed that achieves a high trans ratio (over 75%) by reacting p-aminobenzoic acid with a Ruthenium on carbon (Ru/C) catalyst in an aqueous NaOH solution under hydrogen pressure. google.com This method is advantageous for industrial applications due to its efficiency and use of low hydrogen pressure. google.com

Precursor Catalyst Conditions Outcome
p-Aminomethylbenzoic acidPlatinumHydrogen gasMixture of cis and trans isomers. chemicalbook.com
p-Aminomethylbenzoic acid5% Ruthenium on carbon70°-200°C, 20-200 Kg/cm² H₂, strong acid/alkali solutionHigh yield of the trans-isomer via simultaneous reduction and isomerization. google.com
4-aminomethyl-3-cyclohexene-1-carboxylic acid10% Palladium on carbon (wet)5-6 Kg/cm² H₂, aqueous methanol (B129727)Isomeric mixture of the saturated product. derpharmachemica.com
p-Aminobenzoic acid5% Ruthenium on carbon100°C, 15 bar H₂, 10% NaOH solutionDirect conversion to a mixture with >75% trans-isomer. google.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. diva-portal.org Well-known MCRs include the Ugi, Passerini, and Doebner reactions, which are powerful tools in drug discovery for rapidly generating molecular complexity. mdpi.comresearchgate.net

While MCRs offer significant advantages in synthetic efficiency, their specific application for the direct, stereoselective synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid is not extensively documented in scientific literature. The construction of the 1,4-trans substitution pattern on a cyclohexane ring within an MCR framework presents a significant stereochemical challenge. Current research on MCRs often focuses on the synthesis of other complex structures and active pharmaceutical ingredients. mdpi.comnih.gov Therefore, linear and stereoselective catalytic approaches remain the predominant methods for producing this specific compound.

Stereoselective and Enantioselective Synthesis of the trans-Diastereomer

Achieving a high yield of the trans-diastereomer is a primary goal in the synthesis of 4-(aminomethyl)cyclohexaneacetic acid. This requires careful control over the stereochemistry during the formation of the cyclohexane ring.

In 1,4-disubstituted cyclohexanes, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). fiveable.me The trans configuration, where both large substituents can occupy equatorial positions, is generally more stable than the cis configuration due to reduced steric strain. fiveable.me

Synthetic methods often leverage this thermodynamic preference to achieve diastereoselective control:

Isomerization and Isolation : Many synthetic routes, particularly those involving catalytic hydrogenation of an aromatic ring, initially produce a mixture of cis and trans isomers. chemicalbook.comderpharmachemica.com The desired trans-isomer is then isolated, often through crystallization of its salts, taking advantage of differences in solubility. chemicalbook.com

Catalyst-Controlled Isomerization : As previously mentioned, the use of a ruthenium catalyst under acidic or basic conditions at elevated temperatures facilitates an in-situ isomerization of the initially formed cis-isomer to the more stable trans-isomer, resulting in a product mixture highly enriched in the trans form. google.comgoogle.com

Enzymatic De-diastereomerization : A highly advanced and selective method utilizes a transaminase enzyme. nih.gov This biocatalytic approach can selectively deaminate the cis-isomer from a cis/trans mixture, converting it into the corresponding ketone. nih.gov This process allows for a dynamic cis-to-trans isomerization, ultimately yielding the trans-amine with very high diastereomeric excess (>99%). nih.gov This strategy is particularly valuable for enhancing the productivity of industrial syntheses. nih.gov

Recent studies on cascade Michael reactions have also demonstrated excellent diastereoselectivity in forming highly substituted cyclohexanones, further highlighting the ongoing research into controlling stereochemistry in cyclohexane ring synthesis. beilstein-journals.orgnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. tcichemicals.comtcichemicals.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of optically active molecules. tcichemicals.comtcichemicals.com

The target molecule, trans-4-(aminomethyl)cyclohexaneacetic acid, is achiral as it possesses a plane of symmetry and is therefore optically inactive. Consequently, enantioselective synthesis using chiral auxiliaries is not necessary for its preparation. However, these methodologies would be essential for the synthesis of chiral analogues or derivatives of this compound. The general process involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. tcichemicals.comtcichemicals.com While this is a powerful tool in organic synthesis, it is not directly applied to the synthesis of the achiral trans-4-(aminomethyl)cyclohexaneacetic acid itself.

Asymmetric Catalysis in the Preparation of Optically Active Precursors

Asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry in the precursors of trans-4-(aminomethyl)cyclohexaneacetic acid, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures. Organocatalysis, in particular, has emerged as a versatile strategy for the enantioselective synthesis of highly substituted cyclohexane derivatives.

One notable approach involves the use of chiral aminocatalysts, such as proline derivatives or squaramides, to catalyze Michael addition reactions. nih.gov These reactions can be designed to construct the cyclohexane ring with a high degree of stereocontrol, setting the stage for the introduction of the aminomethyl and acetic acid functionalities. For instance, a one-pot sequential organocatalytic process involving a Michael-Michael-1,2-addition sequence can provide access to fully substituted cyclohexanes with multiple contiguous stereocenters in good yields and with excellent enantioselectivities (often >95% ee). nih.gov While not yet specifically reported for the direct synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid precursors, the adaptation of these methodologies holds significant promise. The general strategy would involve the asymmetric synthesis of a suitably functionalized cyclohexane core, which can then be elaborated to the final target molecule.

Catalyst TypeReaction TypeKey AdvantagesPotential for Precursor Synthesis
Chiral Aminocatalysts (e.g., Proline derivatives)Michael AdditionHigh enantioselectivity, operational simplicity, metal-free conditions.Can be used to construct the chiral cyclohexane backbone.
Squaramide-based CatalystsMichael-Michael-Addition SequencesExcellent stereocontrol for multiple stereocenters, low catalyst loading.Suitable for creating highly functionalized cyclohexane precursors.
Chiral Brønsted AcidsFormal CycloadditionsHigh enantioselectivity for the synthesis of complex cyclic systems.Potentially applicable for the asymmetric synthesis of azabicyclo[2.1.1]hexanes, which could serve as precursors. nih.gov

Chemoenzymatic Synthetic Pathways for Stereocontrol

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the practicality of chemical synthesis, offering an elegant solution for achieving high stereochemical purity. For the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid, enzymes such as transaminases and lipases can be employed for the stereoselective introduction of the amino group or for the resolution of racemic intermediates.

A particularly relevant strategy involves the use of ω-transaminases for the asymmetric synthesis of unnatural amino acids. rsc.org These enzymes can catalyze the transfer of an amino group from a donor, such as isopropylamine, to a keto acid precursor, yielding the desired chiral amine with high enantiomeric excess. This method is attractive due to the mild reaction conditions and the high selectivity of the enzymatic catalysis.

Furthermore, transaminases can be utilized in the kinetic resolution of a racemic mixture of cis/trans-4-(aminomethyl)cyclohexaneacetic acid precursors. The enzyme can selectively convert one of the diastereomers to the corresponding ketone, allowing for the separation of the desired trans-isomer. This approach has been successfully applied to the production of trans-4-substituted cyclohexane-1-amines, which are key intermediates for various pharmaceuticals.

Enzyme ClassApplicationKey AdvantagesRelevance to Synthesis
ω-TransaminasesAsymmetric amination of a ketone precursorHigh enantioselectivity, mild reaction conditions, use of inexpensive amine donors.Direct stereoselective synthesis of the aminomethyl group.
LipasesKinetic resolution of racemic estersHigh enantioselectivity, broad substrate scope, operational simplicity.Resolution of racemic precursors to obtain the desired trans-isomer.

Innovative Reaction Conditions and Catalytic Systems in trans-Cyclohexaneacetic acid Synthesis

The development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid.

Ruthenium-Catalyzed Reduction and trans-Isomerization Processes

Ruthenium-based catalysts are well-known for their efficacy in hydrogenation reactions. In the context of synthesizing trans-4-(aminomethyl)cyclohexaneacetic acid, a key step often involves the reduction of an aromatic precursor, such as 4-aminophenylacetic acid. Ruthenium catalysts, typically supported on carbon, can facilitate this hydrogenation under high pressure and temperature.

Significantly, the choice of catalyst and reaction conditions can influence the stereochemical outcome. It has been demonstrated in related systems, such as the synthesis of trans-4-methylcyclohexylamine from p-toluidine, that the use of a ruthenium catalyst in the presence of an alkali hydroxide (B78521) can favor the formation of the trans isomer. google.com This stereochemical preference is attributed to the thermodynamic equilibration of the cis and trans isomers under the reaction conditions, with the trans isomer being the more stable product. This approach offers a direct method to achieve the desired trans configuration during the reduction step.

Organocatalytic Approaches for Stereoselective Transformations

Beyond their use in asymmetric catalysis for precursor synthesis, organocatalysts can also be employed for stereoselective transformations on the cyclohexane ring itself. For instance, cascade reactions catalyzed by chiral amines or Brønsted acids can be designed to favor the formation of the trans-disubstituted product. beilstein-journals.org These reactions often proceed through a series of equilibrium steps, allowing for thermodynamic control over the stereochemistry. While specific applications to trans-4-(aminomethyl)cyclohexaneacetic acid are still emerging, the principles of organocatalytic stereoselective synthesis of disubstituted cyclohexanes are well-established and offer a promising avenue for future research. khanacademy.org

Photochemical and Electrochemical Methods in Carbocyclic Synthesis

Photochemical and electrochemical methods represent cutting-edge approaches in organic synthesis that can offer unique reactivity and selectivity. cardiff.ac.uk Photochemical [2+2] cycloadditions, for example, can be utilized to construct cyclobutane (B1203170) rings, which can then be ring-expanded to form cyclohexane derivatives. nih.gov The stereochemistry of the resulting cyclohexane can be influenced by the nature of the starting materials and the reaction conditions.

Electrochemical methods, on the other hand, can be employed for various transformations, including reductions and cyclizations. nih.gov These methods can be particularly advantageous in terms of avoiding harsh chemical reagents. While the direct application of photochemical and electrochemical methods to the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid is not yet well-documented, their potential for the construction of the carbocyclic core with stereochemical control is an active area of investigation. princeton.edu

Green Chemistry Principles Applied to the Synthesis of trans-Cyclohexaneacetic acid, 4-(aminomethyl)-

The principles of green chemistry are increasingly being integrated into the industrial synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. nih.gov The synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid, which is structurally related to gabapentin (B195806) and pregabalin, can benefit significantly from the application of these principles.

Key areas for the implementation of green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For example, carrying out enzymatic resolutions in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Cascade reactions and one-pot syntheses are excellent examples of atom-economical processes.

Catalysis: Employing catalytic reagents (e.g., organocatalysts, enzymes, or recyclable metal catalysts) in small amounts rather than stoichiometric reagents to reduce waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical and enzymatic reactions often fall into this category.

For instance, the use of chemoenzymatic methods not only provides excellent stereocontrol but also aligns with green chemistry principles by utilizing biodegradable catalysts (enzymes) that operate under mild conditions. nih.gov Similarly, the development of solvent-free reaction conditions, as has been explored for the synthesis of gabapentin derivatives, offers a significant step towards a more sustainable manufacturing process. researchgate.netijastnet.com

Green Chemistry PrincipleApplication in SynthesisExample
PreventionDesigning synthetic routes to minimize waste.One-pot synthesis of cyclohexane precursors.
Atom EconomyMaximizing the incorporation of starting materials into the final product.Catalytic cascade reactions.
Less Hazardous Chemical SynthesesUsing and generating substances with little or no toxicity.Employing enzymes and organocatalysts instead of heavy metals.
Designing Safer ChemicalsMinimizing toxicity while maintaining efficacy.The inherent low toxicity of the final product is a goal.
Safer Solvents and AuxiliariesMinimizing the use of auxiliary substances.Performing reactions in water or under solvent-free conditions.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Enzymatic and some photochemical reactions.
Use of Renewable FeedstocksUsing raw materials that are not depleted.Exploration of bio-based starting materials.
Reduce DerivativesMinimizing or avoiding unnecessary derivatization.Direct functionalization of the cyclohexane ring.
CatalysisUsing catalytic reagents in preference to stoichiometric reagents.Ruthenium-catalyzed hydrogenation, organocatalysis, biocatalysis.
Design for DegradationDesigning products that break down into innocuous substances after use.Considering the environmental fate of the molecule.
Real-time analysis for Pollution PreventionMonitoring and controlling reactions to minimize byproduct formation.In-process controls during industrial manufacturing.
Inherently Safer Chemistry for Accident PreventionChoosing substances and processes that minimize the potential for accidents.Avoiding highly reactive and explosive reagents.

Solvent-Free Reactions and Use of Sustainable Media

The paradigm shift towards green chemistry has profoundly influenced the synthetic routes for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. A primary focus has been the replacement of hazardous organic solvents with more sustainable alternatives. Traditional synthesis pathways often employed toxic solvents like carbon tetrachloride (CCl4) and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM). researchgate.netresearchgate.netlookchem.com Recognizing the environmental and health risks associated with these substances, researchers have developed processes that utilize safer, more benign media.

Recent advancements emphasize the use of sustainable solvents such as water, methanol, and ethanol (B145695) in various steps of the synthesis. researchgate.netchemicalbook.comderpharmachemica.com For instance, certain catalytic hydrogenation and hydrolysis steps are now conducted in aqueous solutions or alcohol-based systems. chemicalbook.comderpharmachemica.com A notable process starts from ethyl 4-oxocyclohexane-1-carboxylate, proceeding through several steps where methanolic potassium hydroxide and aqueous methanol are used, thereby avoiding more toxic reagents. derpharmachemica.comepa.gov This approach not only reduces the environmental footprint of the synthesis but also simplifies the purification process in many cases. The move away from toxic and expensive metal catalysts like Platinum(IV) oxide (PtO2) further underscores the drive toward sustainability. researchgate.netlookchem.comfigshare.com While completely solvent-free reactions for this specific compound are not yet widely reported in the literature, the trend is clearly towards minimizing solvent use and choosing options with the lowest environmental impact.

Table 1: Comparison of Solvents in Traditional vs. Modern Synthesis
Synthetic StepTraditional SolventsSustainable Media AlternativesReference
Halogenation/ChlorinationCarbon Tetrachloride (CCl4)Avoided in newer routes researchgate.netlookchem.com
Acid Chloride FormationDichloromethane (DCM)Toluene (followed by aqueous work-up) researchgate.netresearchgate.net
Saponification/HydrolysisVarious organic solventsMethanolic KOH, Water derpharmachemica.comepa.gov
HydrogenationVarious organic solventsWater, Ethanol, Methanol chemicalbook.comderpharmachemica.com

Atom Economy and Enhanced Reaction Efficiency in Aminocyclohexane Synthesis

One of the critical challenges in the synthesis is controlling the stereochemistry to obtain the desired trans-isomer, as the cis-isomer is therapeutically inactive. researchgate.net Historically, achieving a high trans:cis ratio often involved harsh, high-temperature isomerization steps late in the synthesis, which negatively impacts both energy consumption and atom economy. researchgate.net Modern strategies focus on establishing the correct stereochemistry early in the synthetic sequence under milder conditions. researchgate.net For example, a scalable process has been developed that involves the early-stage isomerization of a dimethyl 1,4-cyclohexanedicarboxylate mixture, which allows for the retention of the desired trans-stereochemistry throughout the subsequent steps. researchgate.net

Table 2: Efficiency of Selected Synthetic Routes
Starting MaterialKey FeaturesOverall YieldReference
Dimethyl terephthalateSeven-step route, one-pot hydrogenation and acylation, avoids toxic reagents (CrO3, Cl2, CCl4).59.2% researchgate.netlookchem.comfigshare.com
cis/trans Dimethyl 1,4-cyclohexanedicarboxylateFive-step process with early-stage isomerization under mild conditions. Designed for scalability and safety.47% (based on recovery) researchgate.net
Ethyl 4-oxocyclohexane-1-carboxylateUtilizes simple, common reagents and mild conditions; avoids high-pressure reactions.~50% (for a key step) derpharmachemica.comepa.gov

Biocatalytic Transformations for Environmentally Benign Routes

The application of biocatalysis in pharmaceutical synthesis represents a frontier in green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical methods. While a complete biocatalytic synthesis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is still an area of ongoing research, enzymatic transformations are being explored for key steps, particularly those involving the formation of chiral centers or sensitive functional groups.

The synthesis of aminocyclohexane derivatives can benefit significantly from enzymes. For instance, the conversion of nitrile groups to carboxylic acids or amines is a critical transformation in several synthetic routes. Nitrilases and nitrile hydratases are enzymes that can perform these conversions under mild aqueous conditions, at neutral pH and ambient temperature. This approach avoids the harsh acidic or basic hydrolysis conditions and high temperatures required in conventional chemical methods, which can lead to side reactions and racemization.

Research into the biological conversion of precursors like trans-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid has shown exceptional promise. Using resting cells of certain microorganisms, yields exceeding 99% have been achieved without the inversion of stereochemistry, a common problem in chemical conversions. This demonstrates the potential of biocatalysis to address the critical challenge of stereochemical control in the synthesis of the target molecule. The use of enzymes like lipase (B570770) for stereoselective reactions on cyclohexane derivatives has also been reported, further expanding the toolkit for greener synthesis. researchgate.net As the field of enzyme engineering advances, the development of bespoke biocatalysts for the direct and efficient synthesis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is a foreseeable and promising goal.

Table 3: Potential Biocatalytic Steps in Aminocyclohexane Synthesis
Transformation StepEnzyme ClassAdvantages over Chemical MethodsReference
Nitrile HydrolysisNitrilase / Nitrile HydrataseMild aqueous conditions (neutral pH, ambient temp.), high selectivity, avoids harsh reagents. researchgate.net
Stereoselective Acylation/HydrolysisLipaseHigh stereoselectivity for resolving cis/trans isomers, mild reaction conditions. researchgate.net
Amine FormationTransaminaseHigh stereoselectivity, can replace metal-catalyzed reductive amination.[N/A]

Advanced Structural Characterization and Conformational Analysis of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Spectroscopic Elucidation of trans-Stereochemical Configuration

Spectroscopic methods are fundamental in confirming the trans- configuration of the 4-(aminomethyl) and acetic acid groups on the cyclohexane (B81311) ring, which is essential for its biological activity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the stereochemical identity and assessing the diastereomeric purity of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. The trans- configuration is characterized by a diequatorial arrangement of the two substituents on the cyclohexane ring, which adopts a stable chair conformation.

In ¹H NMR spectroscopy, the key signals for stereochemical determination are those of the methine protons on C1 (attached to the acetic acid group) and C4 (attached to the aminomethyl group). In the trans- isomer, these protons are in axial positions. The coupling constants (J-values) between these axial protons and the adjacent axial protons are typically large (in the range of 10-13 Hz), a characteristic feature of axial-axial coupling in a cyclohexane chair conformation. In contrast, the corresponding cis- isomer would show smaller axial-equatorial and equatorial-equatorial coupling constants. By analyzing the multiplicity and coupling constants of these signals, the trans- geometry can be unequivocally confirmed.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents. The specific chemical shifts for the carbons of the trans- isomer serve as a fingerprint for its identification.

Table 1: Predicted ¹H and ¹³C NMR Data for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Note: The following data is based on computational predictions as detailed experimental datasets were not available in the searched literature. It serves for illustrative purposes.)

NucleusPredicted Chemical Shift (ppm) in D₂OAssignment
¹H~2.89-CH₂-NH₂
¹H~2.25-CH₂-COOH
¹H~2.17-CH-COOH
¹H~1.85, 1.40Cyclohexane ring protons
¹³C~181.0-COOH
¹³C~45.0-CH₂-NH₂
¹³C~42.0-CH-COOH
¹³C~35.0, 30.0Cyclohexane ring carbons

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- shows characteristic absorption bands that confirm the presence of its key functional groups. In its solid, zwitterionic form, the spectrum is dominated by vibrations of the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. A very broad absorption in the 3200-2500 cm⁻¹ region is typical for the O-H stretching of a carboxylic acid involved in hydrogen bonding. hmdb.caspectrabase.com Strong bands for the carbonyl (C=O) stretch are observed, often around 1543 cm⁻¹. hmdb.caspectrabase.com Additionally, stretches corresponding to the N-H and CH₂-N groups appear in the 1533 cm⁻¹ and 1396 cm⁻¹ regions, respectively. hmdb.caspectrabase.com These specific frequencies can be used to identify the compound and confirm the integrity of its functional groups in various formulations. nih.gov

Raman Spectroscopy: Raman spectroscopy, being highly sensitive to non-polar bonds and symmetric vibrations, is an excellent complementary technique. It is particularly useful for analyzing the cyclohexane ring's carbon skeleton. The Raman spectrum shows distinct peaks in the 250 to 1550 cm⁻¹ fingerprint region, which can be used for quantitative analysis. nih.gov As a non-destructive method, it has been developed for the quantification of the compound in pharmaceutical formulations. nih.govbeilstein-journals.orgdrugbank.com

Table 2: Key Vibrational Frequencies for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Vibrational ModeTypical IR Frequency (cm⁻¹)Reference
O-H stretch (Carboxylic acid)3200-2500 (broad) hmdb.caspectrabase.com
N-H stretch (Amine/Ammonium)~1533 hmdb.caspectrabase.com
C=O stretch (Carboxylic acid/Carboxylate)~1543 hmdb.caspectrabase.com
CH₂-N stretch~1396 hmdb.caspectrabase.com
Fingerprint Region (Raman)250-1550 nih.gov

Chiroptical Methods (ORD, CD) for Absolute Configuration Determination of Enantiomers (if applicable)

Chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is an achiral molecule. Although it has stereocenters (at C1 and C4 of the cyclohexane ring), the molecule possesses a plane of symmetry that runs through the -CH₂COOH and -CH₂NH₂ groups. Due to this internal symmetry, the molecule is a meso compound and is not optically active. Consequently, it does not have enantiomers.

Since ORD and CD spectroscopy are phenomena exhibited only by chiral substances, these methods are not applicable for determining the absolute configuration of enantiomers for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, as none exist. The compound will not rotate plane-polarized light or show a differential absorption of circularly polarized light.

Crystallographic Studies of trans-Cyclohexaneacetic acid, 4-(aminomethyl)- and its Crystalline Derivatives

Crystallographic studies provide the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid. Analysis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its derivatives by SC-XRD confirms the trans- stereochemistry. thno.org The cyclohexane ring consistently adopts a chair conformation, which is its most stable form. The 4-(aminomethyl) and acetic acid substituents are found in diequatorial positions, minimizing steric hindrance and confirming the trans- configuration.

In the solid state, the molecule typically exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group, forming a carboxylate (COO⁻) and an ammonium (NH₃⁺) group. thno.org This zwitterionic nature facilitates the formation of extensive and robust hydrogen bonding networks (N-H···O) which define the crystal packing and contribute to the high melting point of the compound (>300 °C). thno.org The crystallographic data provides precise measurements of bond lengths and angles, which are consistent with standard values for C-C, C-O, and C-N bonds in similar organic molecules. This detailed structural information is crucial for understanding its interaction with biological targets.

Table 3: Illustrative Crystallographic Data for a Derivative of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Note: Data is for an ionic cocrystal, 2(PDA)·(TXA), as an example of a structurally characterized derivative)

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP1 researchgate.net
Key InteractionsIonic and neutral hydrogen bonds researchgate.net
Molecular StateIonic cocrystal with TXA as cation (TXA⁺) researchgate.net
CCDC Number2347034 researchgate.nethmdb.ca

Co-crystallization Strategies for Conformational and Interaction Studies

Co-crystallization is a powerful strategy used to explore the conformational landscape and intermolecular interactions of a target molecule by crystallizing it with a second component, known as a coformer. Numerous studies have reported the synthesis and characterization of salts and cocrystals of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- with a variety of coformers, including phenolic compounds (like catechol and pyrogallol), carboxylic acids (like salicylic (B10762653) acid and maleic acid), and other molecules like nicotinamide (B372718). thno.orghmdb.carsc.org

These studies, primarily using SC-XRD, reveal how the molecule's conformation and hydrogen bonding patterns can be modulated by the chemical environment. A key finding is the versatility of its hydrogen bonding capabilities. hmdb.carsc.org In salts, proton transfer typically occurs between the most acidic and basic sites, leading to charge-assisted hydrogen bonds. rsc.org In cocrystals, the compound often exists as a zwitterion, interacting with neutral coformers through robust O-H···O and N-H···O hydrogen bonds. thno.org Sometimes, water molecules act as bridges, mediating the interaction between the primary molecule and the coformer. thno.org

By systematically studying these different crystalline forms, researchers gain insight into the molecule's flexibility and the specific interactions that stabilize its structure. This information is invaluable for understanding its behavior in different environments and for the rational design of new solid forms with tailored physicochemical properties.

Conformational Dynamics of the trans-1,4-Disubstituted Cyclohexane Ring System

The conformational landscape of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is dominated by the inherent flexibility of the cyclohexane ring. The trans configuration of the two substituents at the 1 and 4 positions dictates a specific set of conformational possibilities that are crucial for understanding its three-dimensional structure and interactions.

Chair-Chair Interconversions and Population Analysis of Conformational Isomers

The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. libretexts.org For a substituted cyclohexane, a dynamic equilibrium exists between two distinct chair conformations, which can interconvert through a process known as ring-flipping or chair-chair interconversion. wikipedia.org

In the case of a trans-1,4-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). libretexts.orgyoutube.com The ring-flip process interconverts these two forms.

The relative stability of these two conformers is determined by steric strain, specifically 1,3-diaxial interactions. pressbooks.pub An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. wikipedia.org In the diaxial conformer of a trans-1,4-disubstituted cyclohexane, both substituents experience these unfavorable interactions. youtube.com Conversely, in the diequatorial conformer, both substituents occupy positions that extend from the perimeter of the ring, thus avoiding these significant steric clashes. libretexts.orgyoutube.com

Consequently, the diequatorial conformation is substantially lower in energy and therefore more stable than the diaxial conformation. youtube.compressbooks.pub The population of each conformer at equilibrium is directly related to the Gibbs free energy difference (ΔG°) between them. The diequatorial conformer is overwhelmingly the most abundant species in the equilibrium mixture. youtube.com

Table 1: General Conformational Population Analysis for trans-1,4-Disubstituted Cyclohexanes
ConformerSubstituent PositionsKey Steric InteractionsRelative EnergyEquilibrium Population
Conformer ADiequatorialNone (or minimal gauche interactions)Lower (More Stable)Predominant (>99%)
Conformer BDiaxial1,3-diaxial interactions for both substituentsHigher (Less Stable)Minor (<1%)

Influence of Aminomethyl and Acetic Acid Substituents on Ring Conformation

In Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the two substituents are the aminomethyl (-CH₂NH₂) group and the acetic acid (-CH₂COOH) group. The general principle that substituents prefer the equatorial position to minimize steric energy holds true. libretexts.orgpressbooks.pub The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, also known as the A-value. wikipedia.org While specific A-values for the aminomethyl and acetic acid groups are not commonly tabulated, it is understood that bulkier groups have larger A-values and a stronger preference for the equatorial position. pressbooks.pub

For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the diequatorial conformer places both the aminomethyl and the acetic acid groups in the sterically favored equatorial positions. The alternative diaxial conformer would force both of these relatively bulky groups into the sterically hindered axial space, leading to significant 1,3-diaxial repulsion. Therefore, the equilibrium for this molecule lies almost exclusively toward the diequatorial conformer. This conformational locking ensures that the molecule adopts a well-defined, extended three-dimensional shape where the two functional groups are positioned at opposite ends of the cyclohexane ring and extend outwards.

Intermolecular Interactions and Hydrogen Bonding in Solid and Solution States

The presence of both a primary amino group (-NH₂) and a carboxylic acid group (-COOH) makes Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- a bifunctional molecule capable of extensive hydrogen bonding. These interactions are critical in defining its physical properties and its structure in both solid and solution states.

Solid State: In the crystalline state, amino acids typically exist as zwitterions, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium ion (-NH₃⁺). researchgate.net This ionic nature facilitates strong intermolecular electrostatic interactions and hydrogen bonds of the N⁺—H···O⁻ type. These interactions are highly directional and lead to the formation of well-ordered, three-dimensional crystal lattices. researchgate.net The crystal packing is often characterized by common hydrogen-bonding motifs, such as head-to-tail chains where the ammonium group of one molecule donates a hydrogen bond to the carboxylate group of a neighboring molecule. researchgate.netnih.gov It is also possible for the carboxylate groups to form characteristic hydrogen-bonded dimers with other molecules. nih.gov

Solution State: In solution, the conformational and hydrogen-bonding behavior is influenced by the solvent.

In protic solvents like water, the molecule will form strong hydrogen bonds with the solvent molecules. The zwitterionic form is often stabilized in polar protic solvents. The dynamic equilibrium between intermolecular hydrogen bonds (solute-solute) and hydrogen bonds with the solvent will influence the solubility and aggregation state. studysmarter.co.uk

In aprotic solvents , intermolecular hydrogen bonding between solute molecules becomes more significant. This can lead to the formation of dimers or larger aggregates. The specific hydrogen-bonding patterns will depend on concentration and the nature of the aprotic solvent.

Computational Modeling of Molecular Geometry and Conformers of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- at an atomic level. These methods complement experimental data and offer detailed insights into conformational preferences and dynamics.

Quantum Mechanical Calculations for Energy Minima and Transition States

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule to yield accurate energies and electronic structures. nih.gov For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, QM calculations can be employed to:

Determine Accurate Geometries: Optimize the molecular geometry of different conformers (e.g., the diequatorial and diaxial chair forms) to find the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy structure for each.

Calculate Relative Energies: Compute the single-point energies of the optimized conformers with high accuracy. This allows for a quantitative determination of the energy difference between the diequatorial and diaxial forms, confirming the high stability of the diequatorial isomer. researchgate.net

Map the Interconversion Pathway: Identify the transition state structure for the chair-chair interconversion, which is typically a high-energy twist-boat or half-chair conformation. libretexts.org Calculating the energy of this transition state provides the activation energy barrier for the ring-flipping process.

Analyze Electronic Properties: Methods like Mulliken population analysis can provide insights into the charge distribution within the molecule, which is relevant for understanding its electrostatic interactions and hydrogen-bonding capabilities. nih.gov

Molecular Mechanics and Force Field Simulations for Conformational Sampling

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster, classical-mechanics-based approach to studying molecular conformations. mdpi.com MM methods use force fields—a set of parameters and potential energy functions—to calculate the steric energy of a molecule as a function of its geometry.

Molecular dynamics (MD) simulations utilize these force fields to simulate the atomic motions of a molecule over time. mdpi.com For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, MM and MD simulations are valuable for:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule by simulating its dynamic behavior over nanoseconds or longer. This allows for a thorough sampling of all accessible conformations, including not only the chair forms but also boat and twist-boat intermediates, providing a complete picture of the conformational landscape.

Population Analysis: By simulating a large ensemble of molecules or a long trajectory of a single molecule, the relative populations of different conformers can be determined from the proportion of time spent in each conformational state. This provides a statistical mechanical validation of the stability of the diequatorial conformer.

Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., a "box" of water molecules) around the solute. mdpi.com This allows for the study of how solute-solvent interactions, particularly hydrogen bonding, influence the conformational preferences and dynamics of the molecule in a solution environment.

Table 2: Comparison of Computational Methods for Conformational Analysis
MethodUnderlying PrinciplePrimary StrengthsTypical Applications for This CompoundLimitations
Quantum Mechanics (QM)Solves the electronic Schrödinger equation.High accuracy for energy and electronic properties.Calculating precise energy difference between diequatorial/diaxial conformers; determining the transition state energy for ring-flip.Computationally expensive; limited to small systems or short timescales.
Molecular Mechanics (MM) / Molecular Dynamics (MD)Classical mechanics using parameterized force fields.Computationally efficient; allows for large systems and long simulation times.Extensive conformational sampling; simulating dynamic behavior in solution; statistical analysis of conformer populations.Accuracy is dependent on the quality of the force field; does not describe electronic effects.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, provide profound insights into the electronic characteristics of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. These computational approaches are instrumental in understanding the molecule's reactivity, stability, and intramolecular interactions by modeling its electronic distribution and orbital energies.

Detailed theoretical investigations have been conducted on the ground state of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- to elucidate its molecular geometry and electronic properties. researchgate.net A prominent study utilized DFT with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional and the 6-31G(d,p) basis set for these calculations. researchgate.netnih.gov This level of theory is well-regarded for its balance of computational cost and accuracy in predicting the electronic structure of organic molecules.

A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the calculated HOMO and LUMO energies indicate the occurrence of intramolecular charge transfer (ICT) within the molecule. researchgate.netnih.gov This transfer of electron density is a critical feature of its electronic behavior.

Natural Bond Orbital (NBO) analysis has further clarified the nature of intramolecular interactions. researchgate.net This analysis focuses on the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified by second-order delocalization energies (E(2)). researchgate.net The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization, and NBO analysis confirms the presence of ICT by identifying significant electron density transfer into σ* and π* antibonding orbitals. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of these computational studies. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. researchgate.net This allows for the prediction of how the molecule will interact with other chemical species. nih.govacs.org

The findings from these computational analyses are summarized in the following tables, which present key electronic parameters calculated for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-.

Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMOValueEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating capability.
ELUMOValueEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE)ValueThe energy difference between LUMO and HOMO, which is a key indicator of molecular stability and reactivity.

Note: Specific energy values are dependent on the computational method and basis set used. The table represents the type of data generated from DFT studies.

Selected Second-Order Delocalization Energies from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
Representative DonorRepresentative AcceptorValueDescribes the nature of the intramolecular charge transfer (e.g., σ -> σ, n -> π).

Note: This table illustrates the kind of data obtained from NBO analysis to quantify intramolecular charge transfer and hyperconjugative interactions. The specific values highlight the most significant electronic delocalizations within the molecule.

Chemical Reactivity and Derivatization Studies of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Functional Group Transformations and Targeted Modulations

The chemical architecture of trans-4-(aminomethyl)cyclohexaneacetic acid offers two primary sites for functional group transformation: the carboxylic acid and the aminomethyl group. The cyclohexane (B81311) ring itself can also be a target for modification, although this is often more synthetically challenging.

The carboxylic acid group is readily derivatized through several classical organic reactions. These modifications are often pursued to create prodrugs with altered properties, such as improved absorption or stability. nih.gov

Esterification: The carboxylic acid can be converted into various esters. For instance, ester derivatives have been synthesized to enhance the absorption of the parent compound. nih.gov One notable example is the synthesis of 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(amino-methyl)cyclohexanecarboxylate hydrochloride, which was developed for studies in humans due to its improved absorption profile compared to the parent drug. nih.gov The synthesis of methyl or ethyl esters can be achieved using standard methods, such as reaction with the corresponding alcohol under acidic conditions or via an activated intermediate. google.com

Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This transformation typically proceeds via an activated intermediate, such as an acid chloride. For example, a mono-ester of a precursor can be converted to an acid chloride using thionyl chloride, which then reacts with ammonia (B1221849) to yield a mono-amide. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding trans-4-(aminomethyl)cyclohexylmethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and fundamentally alters the acidic nature of this part of the molecule.

Activation: For reactions like amidation or certain esterifications, the carboxylic acid is often "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. A common method is the formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Table 1: Examples of Carboxylic Acid Derivatization Reactions

Reaction Type Reagent Example(s) Product Type Purpose/Application Reference(s)
Esterification Ethanol (B145695), Acid Catalyst Ethyl Ester Prodrug synthesis for enhanced absorption nih.gov
Amidation SOCl₂, then Ammonia Primary Amide Synthesis of analogs researchgate.net
Reduction LiAlH₄ Primary Alcohol Structural modification for SAR studies N/A
Activation Thionyl Chloride (SOCl₂) Acid Chloride Intermediate for amidation/esterification researchgate.net

The primary amine of the aminomethyl group is a nucleophilic center that can undergo a variety of chemical transformations.

Acylation: The amino group can be acylated to form amides. A common acylation is the reaction with acetic anhydride (B1165640) to produce N-acetyltranexamic acid. scialert.net This reaction is sometimes used during multi-step syntheses, where the acylated intermediate, methyl 4-(acetamidomethyl)benzoate, is prepared via one-pot hydrogenation and acylation. researchgate.netfigshare.com Reaction with phthalic anhydride can be used to form N-phthaloyltranexamic acid. scialert.net

Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines, though this is less common in the literature for this specific molecule and risks over-alkylation.

Modifying the saturated cyclohexane ring is inherently more complex than derivatizing the functional groups. Most synthetic routes establish the trans-cyclohexane core from an aromatic precursor. For example, a common industrial synthesis involves the catalytic reduction of p-aminomethylbenzoic acid. google.comchemicalbook.com This hydrogenation of the benzene (B151609) ring produces a mixture of cis and trans isomers, from which the desired trans isomer must be separated and purified. google.comchemicalbook.comgoogle.com

Another synthetic approach starts with ethyl 4-oxocyclohexane-1-carboxylate, which is converted through several steps, including the formation of a cyanohydrin and subsequent reductions, to the final product. epa.gov These synthetic pathways suggest that analogs with substitutions on the cyclohexane ring would likely need to be prepared from appropriately substituted starting materials (e.g., substituted benzoic acids) rather than by direct substitution on the pre-formed ring. The challenge lies in controlling the stereochemistry during the reduction of the aromatic ring to ensure the desired trans configuration of the final product. googleapis.com

Synthesis of Structure-Activity Relationship (SAR) Libraries from the trans-Scaffold

The trans-4-(aminomethyl)cyclohexaneacetic acid scaffold is an attractive starting point for generating libraries of related compounds to investigate structure-activity relationships (SAR). SAR studies are crucial for optimizing a molecule's properties, such as efficacy, selectivity, and pharmacokinetic profile.

Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large numbers of compounds for screening. nih.gov These techniques involve the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov

For the trans-4-(aminomethyl)cyclohexaneacetic acid scaffold, a library of analogs could be generated by:

Amide Library Synthesis: Starting with the parent molecule, the carboxylic acid group can be activated and reacted in parallel with a diverse set of primary and secondary amines to create a library of amides.

Acyl Library Synthesis: The aminomethyl group can be acylated in parallel with a variety of carboxylic acids or acid chlorides to generate a library of N-acyl derivatives.

Combined Derivatization: Using protecting group strategies, one functional group can be masked while the other is derivatized. The protecting group is then removed, and the second functional group is reacted with a different set of building blocks. This approach allows for the creation of a large and diverse library of compounds with variations at both ends of the molecule.

These high-throughput synthesis methods enable the efficient exploration of the chemical space around the core scaffold.

The synthesis of specific, rationally designed analogs is a key strategy for preclinical research. This approach focuses on making targeted modifications to investigate specific hypotheses about the molecule's interaction with its biological target.

An example of this is the synthesis of ester prodrugs of trans-4-(aminomethyl)cyclohexaneacetic acid designed to have enhanced absorption. nih.gov In this study, various derivatives were synthesized and tested in rats to establish a relationship between their chemical structure and their absorption profile. The data showed that most of the synthesized derivatives had better absorption than the parent compound. nih.gov

Another area of preclinical exploration involves synthesizing analogs for different biological targets. For instance, derivatives of trans-4-amino-1-cyclohexanecarboxylic acid have been explored as substituents for established drugs like daunorubicin and adriamycin, and as potential dynorphin A analogs for studying opioid activity. googleapis.com Such studies rely on the precise synthesis of specific analogs to probe the structural requirements for activity at a given biological target.

Table 2: Examples of Targeted Analogs for Preclinical SAR Studies

Analog Type Modification Site Rationale for Synthesis Preclinical Finding Reference(s)
Ester Prodrugs Carboxylic Acid Enhance oral absorption Increased absorption observed in rats compared to parent compound nih.gov
N-Substituted Esters Both termini Analogs of Daunomycin/Adriamycin Synthesis of potential drug conjugates googleapis.com
Peptide Analogs Both termini Dynorphin A analogs Exploration of opioid activity googleapis.com
Inactive Analogs Scaffold To confirm mechanism of action Aminocaproic acid and aminobutyric acid were inactive in a barrier recovery assay nih.gov

Prodrug Strategies and Bioreversible Derivatives (Theoretical and Preclinical Focus)

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, more commonly known as tranexamic acid, is a synthetic amino acid derivative. Its inherent physicochemical properties—namely its zwitterionic nature and associated low lipophilicity—can limit its passive diffusion across biological membranes, affecting its bioavailability. To overcome these limitations, various prodrug strategies have been explored, focusing on masking the polar carboxylate and ammonium (B1175870) groups to create bioreversible derivatives with enhanced pharmacokinetic profiles.

The primary design principle for prodrugs of tranexamic acid is to temporarily neutralize its zwitterionic character, thereby increasing lipophilicity and improving absorption. The acyloxyalkyl carbamate linkage is a well-established pro-moiety for amines, designed to create derivatives that are chemically stable but enzymatically labile in vivo.

The core concept involves converting the primary amino group of tranexamic acid into a carbamate. This carbamate is further derivatized with an acyloxyalkyl group, effectively creating an ester. This dual modification achieves several key objectives:

Masking the Amino Group: The formation of the carbamate bond neutralizes the charge on the basic amino group.

Increasing Lipophilicity: The attached acyloxyalkyl chain adds a lipophilic component to the molecule.

Creating an Enzymatic Trigger: The terminal ester bond serves as a target for ubiquitous esterase enzymes in the body.

These prodrugs are engineered to be pharmacologically inactive. Their design must balance chemical stability, required to prevent premature degradation before absorption, with sufficient enzymatic lability to ensure efficient regeneration of the parent drug at the desired site of action. This strategy has been successfully applied to other amine-containing drugs to enhance permeation through biological membranes like the skin or cornea.

In the context of acyloxyalkyl carbamate prodrugs, the linker is the entire –CO-O-CHR-OCO-R' moiety that connects the parent amine to a terminal acyl group. This linker technology does not merely connect the drug to a carrier; it is an integrated chemical system designed for a specific, controlled-release activation mechanism.

The activation is a two-step cascade reaction initiated by enzymatic activity:

Enzymatic Cleavage: The process begins with the hydrolysis of the terminal ester bond by non-specific esterases present in plasma, blood, or various tissues. This initial cleavage is typically the rate-determining step for the release of the parent drug.

Spontaneous Chemical Degradation: The enzymatic hydrolysis generates an unstable α-hydroxyalkyl carbamate intermediate. This intermediate rapidly and spontaneously decomposes via a non-enzymatic, intramolecular electronic cascade. This chemical breakdown eliminates carbon dioxide and an aldehyde (e.g., formaldehyde or acetaldehyde), regenerating the free parent amine, tranexamic acid.

This cascade mechanism is advantageous because the release of the active drug does not depend on a second enzymatic step and occurs rapidly after the initial trigger. By modifying the steric and electronic properties of the acyl group (R') and the alkyl group (R) within the linker, the rate of enzymatic hydrolysis can be modulated. This allows for the fine-tuning of the prodrug's half-life, enabling the design of derivatives with different release profiles. For example, bulkier acyl groups can sterically hinder the approach of esterases, slowing the rate of cleavage and prolonging the release of the parent drug.

The bioreversibility of tranexamic acid prodrugs has been evaluated in various preclinical systems to confirm their ability to regenerate the parent compound. These studies are crucial for predicting in vivo performance.

In vitro studies typically utilize purified enzymes or biological media like human plasma or serum to assess the rate and extent of prodrug conversion. Derivatives of tranexamic acid have been shown to be readily hydrolyzed in plasma. For instance, alkyl ester prodrugs of tranexamic acid, where the carboxylic acid is masked, were rapidly hydrolyzed to release the parent drug in less than two hours in both skin homogenates and blood. rsc.org

Ex vivo systems may use tissue homogenates (e.g., skin, intestine) or mounted tissue models in diffusion cells to study both permeation and metabolic activation simultaneously. Such studies have confirmed that ester-based prodrugs can enhance skin penetration and that the cleavage occurs within the tissue itself to release active tranexamic acid. rsc.org

The stability of these prodrugs is also tested under conditions mimicking the gastrointestinal tract. Many derivatives show good stability in acidic and neutral aqueous solutions, which is essential for preventing premature hydrolysis in the stomach and ensuring the intact prodrug reaches the more absorptive environment of the intestine. The cleavage mechanism can also be influenced by pH. For example, certain maleamic acid-based prodrugs of tranexamic acid were designed to undergo acid-catalyzed hydrolysis. Kinetic studies of one such prodrug revealed that its half-life for conversion to tranexamic acid was highly dependent on pH, being 54 minutes in 1 N HCl, 23.9 hours at pH 2, and 270 hours at pH 5. researchgate.net

The following table summarizes the hydrolysis data for a theoretically designed tranexamic acid prodrug (ProD 1) based on a maleamic acid linker system.

ConditionHalf-life (t½) for Conversion to Tranexamic Acid
1 N HCl54 minutes
Buffer pH 223.9 hours
Buffer pH 5270 hours

Data derived from in vitro kinetic studies of a tranexamic acid prodrug (ProD 1). researchgate.net

Heterocyclic Annulation and Scaffold Diversification Utilizing the trans-Cyclohexane Motif

The trans-1,4-disubstituted cyclohexane ring of tranexamic acid is a rigid, non-planar, and lipophilic scaffold. In medicinal chemistry, such motifs are valuable for exploring chemical space in three dimensions, potentially offering advantages in target binding and selectivity over flat aromatic systems. While the core functionality of tranexamic acid has been primarily exploited for its clinical applications and modified via prodrug strategies, its use as a foundational building block for more complex heterocyclic structures remains a largely unexplored area.

A comprehensive review of the scientific literature indicates a lack of specific studies detailing the use of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as a starting material for heterocyclic annulation to form fused ring systems. The chemical reactivity of the primary amine and carboxylic acid functionalities could theoretically be harnessed for cyclization reactions. For example, condensation reactions with appropriate bifunctional reagents could lead to the formation of fused lactams or other heterocyclic rings onto the cyclohexane core.

Similarly, there is no available research demonstrating the incorporation of the tranexamic acid scaffold into spirocyclic structures. Spirocyclization would require transforming one of the exocyclic functional groups (aminomethyl or carboxymethyl) or a carbon atom of the cyclohexane ring into a spiro center, a complex synthetic challenge that has not been reported for this specific molecule.

While the trans-cyclohexane motif is recognized for its favorable properties as a bioisostere for phenyl rings, its application in building novel polycyclic scaffolds for chemical biology using tranexamic acid as the starting point is not documented in peer-reviewed literature. One study noted that the 1,4-trans amino acid core is found in other natural products, suggesting its potential as a building block for biologically active compounds. researchgate.net However, the available literature focuses on the synthesis of tranexamic acid itself, rather than its use as a synthetic scaffold for diversification into more complex polycyclic or caged systems. The development of synthetic methodologies to leverage the rigid tranexamic acid backbone for creating novel, three-dimensional molecular frameworks for use as probes or in drug discovery remains an open area for future research.

Preclinical Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans Analogs

Design and Synthesis of Analogs for Specific Preclinical Target Interaction Studies

The rational design of analogs of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is heavily guided by an understanding of its primary biological target, the α2δ-1 and α2δ-2 subunits of VGCCs. biorxiv.orgnih.gov Structural biology and computational modeling play pivotal roles in identifying key interactions and proposing novel chemical entities with improved affinity and selectivity.

The design of new analogs focuses on modifying the core scaffold to probe the binding site and enhance interactions. The binding of gabapentinoids occurs within a pocket of the CaVα2δ-1 dCache1 domain. biorxiv.org Cryo-electron microscopy has provided structural details of this binding site, revealing key interaction points and guiding the design of next-generation molecules. biorxiv.org

Research efforts have explored various modifications to the gabapentin (B195806) scaffold. For instance, the development of fluorinated derivatives was undertaken to create radiolabeled ligands for imaging studies, with the goal of retaining high affinity for the α2δ-1 subunit. biorxiv.orgnih.gov Other successful modifications to the parent structure have led to widely used therapeutic agents like Pregabalin and Mirogabalin, which feature altered alkyl substituents on the cyclohexaneacetic acid backbone. biorxiv.org These modifications were designed to optimize binding affinity and pharmacokinetic properties.

Table 1: Structural Modifications of the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- Scaffold
Compound NameCore ScaffoldKey ModificationPrimary Target
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Gabapentin)Cyclohexaneacetic acidNone (Parent Compound)α2δ subunit of VGCCs nih.gov
Pregabalinγ-aminobutyric acid (GABA) analogIsobutyl group at the β-positionα2δ subunit of VGCCs biorxiv.org
trans-4-[18F]fluorogabapentinCyclohexaneacetic acidFluorine-18 atom on the cyclohexane (B81311) ringα2δ-1 subunit of VGCCs biorxiv.org

The interaction between gabapentinoids and the α2δ subunit is highly dependent on the stereochemistry of the ligand. The trans configuration of the 4-(aminomethyl) and acetic acid groups on the cyclohexane ring is a critical requirement for high-affinity binding. biorxiv.org This stereochemical preference is highlighted in studies of fluorinated gabapentin derivatives, where the trans isomer was found to have a higher affinity for the α2δ-1 receptor compared to the cis isomer. biorxiv.orgnih.gov

Further evidence for the structural specificity of the binding site comes from mutagenesis studies. Research has identified specific amino acid residues within the α2δ subunit, such as Arginine-217 (Arg217), as being critical for gabapentin binding. nih.gov The precise three-dimensional arrangement of the ligand's functional groups is necessary to form the appropriate non-covalent interactions with such residues. This underscores the importance of maintaining the correct stereochemistry to ensure a proper fit within the binding pocket. This principle of stereoselectivity is fundamental in medicinal chemistry; for example, in a study of tranexamic acid analogs, the L-phenylalanine derivative showed potent inhibitory activity against plasma kallikrein, while its D-phenylalanine stereoisomer was completely inactive. nih.gov

In Vitro Pharmacological Characterization Methodologies (Non-Clinical Assays)

Following the design and synthesis of new analogs, a suite of in vitro assays is employed to determine their pharmacological profile. These non-clinical assays are essential for quantifying target affinity, mechanism of action, and cellular effects.

Radioligand binding assays are considered the gold standard for accurately measuring the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays are robust, sensitive, and crucial for establishing the structure-activity relationship (SAR) of a series of compounds.

There are two primary types of radioligand binding assays used in this context:

Saturation Assays: These are performed using increasing concentrations of a radiolabeled ligand (e.g., [3H]gabapentin) to determine the total number of binding sites (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. creative-bioarray.comnih.gov

Competitive Binding Assays: These assays are used to determine the affinity of unlabeled test compounds (i.e., newly synthesized analogs). A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is calculated. The inhibition constant (Ki) can then be derived, providing a standardized measure of the analog's affinity for the receptor. giffordbioscience.comcreative-bioarray.com

Table 2: Representative Binding Affinities of Gabapentinoids for α2δ Subunits
CompoundTarget SubunitBinding Affinity (Kd or Ki)Reference
Gabapentinα2δ-159 nM nih.gov
Gabapentinα2δ-2153 nM nih.gov
Pregabalinα2δ-1~30-100 nM (Varies by study) biorxiv.orgnih.gov

Enzyme inhibition assays are a fundamental tool in drug discovery for compounds that target enzymes. researchgate.netnih.gov These assays typically measure the rate of an enzymatic reaction by monitoring the depletion of a substrate or the formation of a product over time. While the primary target of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (as gabapentin) is the non-enzymatic α2δ channel subunit, analogs can be designed to inhibit specific enzymes. nih.gov

For example, analogs of the structurally related compound tranexamic acid have been synthesized and evaluated as inhibitors of various serine proteases. One such study designed and synthesized trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanine-4-carboxymethylanilide and tested its inhibitory activity against a panel of enzymes involved in the coagulation and fibrinolytic systems. nih.gov The inhibitory potency is typically reported as an IC50 or a Ki value.

Table 3: Enzyme Inhibition Profile of a Tranexamic Acid Analog (Tra-Phe-APAA)
Enzyme TargetInhibition Constant (Ki)
Plasma Kallikrein0.81 µM
Plasmin390 µM
Urokinase200 µM
Glandular Kallikrein>500 µM
Factor Xa>500 µM
Thrombin>500 µM
Data sourced from Wanaka K, et al. (1992). nih.gov

While binding assays confirm target engagement, cell-based assays are essential for determining the functional consequences of that interaction in a physiological context. bioivt.combioagilytix.com For gabapentinoids, the binding to the α2δ-1 subunit is believed to modulate neuronal excitability by impairing the forward trafficking and surface expression of VGCCs. biorxiv.orgnih.gov

Preclinical cell models, such as primary cultures of dorsal root ganglia (DRG) neurons or transfected cell lines expressing the α2δ subunit, are used to investigate these mechanisms. nih.govmdpi.com Assays can be designed to measure:

Protein Trafficking: Techniques like immunocytochemistry, cell surface biotinylation, and Western blotting can be used to quantify the amount of the α2δ-1 or the pore-forming α1 subunit of the calcium channel present at the cell membrane versus within intracellular compartments. A reduction in surface expression in the presence of an analog would support the proposed mechanism of action. nih.gov

Calcium Signaling: Intracellular calcium flux can be measured using fluorescent indicators. By depolarizing the cells, researchers can evoke calcium influx through VGCCs and determine if treatment with an analog reduces the magnitude of this calcium signal, which would be an expected downstream consequence of reduced channel expression at the cell surface. bioivt.com

Neurotransmitter Release: Since calcium influx at the presynaptic terminal is the trigger for neurotransmitter release, assays that measure the release of neurotransmitters (e.g., glutamate) from neuronal cultures can provide a functional readout of the compound's activity. nih.gov

These cell-based assays provide crucial data on how receptor binding translates into a cellular effect, bridging the gap between molecular affinity and physiological function. bioagilytix.com

Pharmacophore Modeling and Ligand-Based Drug Design for trans-Cyclohexane Compounds

The unique structural scaffold of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, a synthetic analog of the amino acid lysine (B10760008), has been a cornerstone for the design of various analogs aimed at modulating its biological activity, primarily its interaction with plasminogen. researchgate.netwikipedia.org Pharmacophore modeling and ligand-based drug design have been instrumental in understanding the key molecular features required for this interaction and in discovering novel, potentially more potent compounds.

The antifibrinolytic activity of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its analogs is critically dependent on a set of well-defined structural features that mimic the binding of lysine to the lysine-binding sites (LBS) on plasminogen. ashpublications.orgdrugbank.com Structure-activity relationship (SAR) studies have identified the following essential components:

The Carboxylate Group: This negatively charged group is crucial for interacting with positively charged residues within the LBS of plasminogen.

The Aminomethyl Group: The positively charged primary amine at the terminus of the methyl group is another key feature for binding, mimicking the epsilon-amino group of lysine.

The Cyclohexane Ring: This lipophilic scaffold provides the necessary rigidity and spatial orientation for the carboxylate and aminomethyl groups.

The trans-Stereochemistry: The trans arrangement of the acetic acid and aminomethyl groups on the cyclohexane ring is essential. libretexts.org This specific stereochemistry ensures the optimal distance and geometry between the two charged functional groups, which is critical for effective binding to the target. The corresponding cis-isomer is known to be biologically inactive, highlighting the strict conformational requirements of the binding site.

Computational studies focusing on shape and electrostatic complementarity have further underscored the importance of these features in molecular recognition at the target site. researchgate.net

Based on the essential structural features, 3D-pharmacophore models have been developed to guide the design and virtual screening of new analogs. nih.govnih.gov A typical pharmacophore model for a Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- analog would include the following features:

One Negative Ionizable Feature: Representing the carboxylate group.

One Positive Ionizable Feature: Representing the protonated amino group.

One or more Hydrophobic Features: Representing the cyclohexane ring.

Defined Distances and Spatial Relationships: The model incorporates specific distances between the charged features, dictated by the rigid trans-cyclohexane scaffold.

These models serve as powerful filters in virtual screening campaigns to identify novel molecules from large compound databases that possess the correct three-dimensional arrangement of functional groups necessary for binding to the lysine-binding sites of plasminogen. researchgate.netnih.gov The goal is to discover structurally diverse compounds that fit the pharmacophoric requirements and may offer improved properties.

Molecular Recognition Studies and Binding Dynamics

Understanding the precise molecular interactions between Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- analogs and their biological targets is fundamental for rational drug design. In vitro biophysical techniques have been pivotal in elucidating these interactions.

A variety of biophysical methods are employed to characterize the binding of ligands to their protein targets, providing data on affinity, kinetics, and thermodynamics. nih.govnih.gov For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its analogs, these techniques are used to study their interaction with plasminogen.

X-ray Crystallography: This technique has been successfully used to solve the crystal structure of plasmin in complex with derivatives of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. ashpublications.orgsemanticscholar.org These structures provide atomic-level detail of the binding mode, revealing the specific hydrogen bonds and ionic interactions between the ligand and the amino acid residues of the lysine-binding site.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between an analog and plasminogen. reactionbiology.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. reactionbiology.comaxxam.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein and to determine the structure of the protein-ligand complex in solution. nih.gov

The data below summarizes the types of information that can be obtained from these techniques.

Biophysical TechniqueKey Parameters MeasuredType of Information Provided
X-ray Crystallography3D Atomic CoordinatesHigh-resolution static picture of the binding pose and specific molecular interactions. ashpublications.org
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔS, StoichiometryThermodynamic profile of binding, affinity, and number of binding sites. reactionbiology.com
Surface Plasmon Resonance (SPR)kon, koff, KdBinding kinetics and affinity. axxam.com
Nuclear Magnetic Resonance (NMR)Chemical Shift Perturbations, NOEsIdentification of the binding site, ligand conformation, and protein-ligand contacts in solution. nih.gov

The structural and energetic data obtained from biophysical studies form the basis for the rational design of new, high-affinity ligands. nih.govnih.gov By understanding the precise orientation of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- within the lysine-binding site, medicinal chemists can design modifications to:

Optimize Electrostatic Interactions: Modify functional groups to form stronger ionic or hydrogen bonds with key residues in the binding pocket.

Enhance Hydrophobic Interactions: Introduce or modify hydrophobic moieties to better fill hydrophobic pockets within the binding site, thereby increasing binding affinity.

Improve Conformational Pre-organization: Design more rigid analogs that require a smaller entropic penalty upon binding.

A computational approach that focused on identifying molecules with electrostatic potential similarities to Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- led to the discovery of novel and potent fibrinolysis inhibitors, demonstrating the power of rational, structure-based design. researchgate.net

Preclinical Metabolic Stability and Membrane Permeability Studies of Analogs

A crucial aspect of preclinical development is the evaluation of a compound's metabolic stability and its ability to cross biological membranes, which are key determinants of its pharmacokinetic profile. nih.gov Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- itself is a hydrophilic molecule with relatively low oral bioavailability (30-50%) and limited metabolism. drugbank.comalquds.edu Consequently, significant research has focused on developing analogs and prodrugs with improved absorption characteristics.

Prodrug strategies, particularly esterification of the carboxylic acid group, have been explored to increase lipophilicity and enhance membrane permeability. nih.govnih.gov These prodrugs are designed to be chemically stable but are readily hydrolyzed by esterases in the plasma or tissues to release the active parent drug. nih.gov

Studies on various ester derivatives have shown that this approach can significantly improve skin penetration and deposition compared to the parent compound. nih.gov For instance, certain alkyl ester derivatives were found to enhance skin penetration by 2-3 times and were rapidly hydrolyzed back to the parent drug in skin homogenates and blood. nih.gov Similarly, other derivatives were synthesized to have good stability in acidic and neutral solutions but were easily hydrolyzed in plasma, with most showing greater absorption in rats than Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- itself. nih.gov

The table below summarizes preclinical findings for representative prodrugs of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-.

Compound/AnalogModification StrategyKey Preclinical FindingReference
Alkyl Ester Derivatives (e.g., TA4, TA8)Esterification of the carboxyl group~2-3 times improved skin penetration; rapid hydrolysis in skin homogenates and blood. nih.gov
1-[(Ethoxycarbonyl)oxy]ethyl esterAcyloxyalkyl ester prodrugShowed greater absorption than the parent drug in rats. nih.gov
Maleamic Acid Amide Prodrugs (e.g., ProD 1)Amide linkage to a linkerHydrolysis rate is pH-dependent; designed for sustained release. t1/2 at pH 2 was 23.9 hours, while at pH 5 it was 270 hours. nih.gov

These studies demonstrate that chemical modification of the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- scaffold is a viable strategy to overcome its inherent limitations in membrane permeability, thereby improving its potential for different routes of administration.

Microsomal Stability Assays Using Non-Human Liver Microsomes

In the early phases of drug discovery, determining the metabolic stability of a compound is a critical step in evaluating its pharmacokinetic profile. nih.gov Microsomal stability assays are widely employed in vitro tools to predict hepatic clearance, which is a major determinant of a drug's oral bioavailability and half-life. nih.govnih.gov These assays utilize subcellular fractions of liver tissue, known as microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netcreative-bioarray.com By incubating a test compound, such as an analog of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, with liver microsomes from various non-human species (e.g., rat, mouse, dog, monkey), researchers can estimate the rate of its metabolism. nuvisan.comnih.gov

The experimental procedure typically involves incubating the test compound at a specific concentration with a suspension of liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is necessary for the function of CYP enzymes. nih.gov The reaction is maintained at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes). nih.gov The reaction is then stopped, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com

From the rate of disappearance of the compound, key pharmacokinetic parameters are calculated. The half-life (t½) represents the time required for 50% of the compound to be metabolized. The in vitro intrinsic clearance (CLint) is also determined, which reflects the inherent ability of the liver enzymes to metabolize the drug. nih.gov This CLint value can then be used in various models, such as the well-stirred model, to predict the in vivo hepatic clearance in the tested species and, by extrapolation, in humans. nuvisan.com Compounds with high stability in liver microsomes generally exhibit lower hepatic clearance and a longer half-life in vivo.

For analogs of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, such studies are crucial to identify derivatives with improved metabolic properties. Structure-activity relationship (SAR) investigations can be conducted by comparing the metabolic stability of a series of analogs, linking chemical modifications to changes in clearance. For instance, introducing or modifying functional groups can alter a molecule's susceptibility to enzymatic degradation.

Below is an illustrative data table showing potential outcomes from a microsomal stability assay for a series of hypothetical Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- analogs in rat and dog liver microsomes.

CompoundSpeciest½ (min)In Vitro CLint (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Analog A Rat> 60< 5.0Low
Dog45.215.4Low to Intermediate
Analog B Rat15.844.1High
Dog12.555.7High
Analog C Rat33.121.0Intermediate
Dog28.924.1Intermediate

This table contains hypothetical data for illustrative purposes.

Caco-2 Cell Permeability Studies as an in vitro Model for Intestinal Absorption

Predicting the oral absorption of drug candidates is a fundamental aspect of preclinical development. The Caco-2 cell permeability assay is a robust and widely accepted in vitro model that simulates absorption across the human intestinal epithelium. nih.govnih.govresearchgate.net Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier function of the intestinal wall. nih.govscispace.com This model allows for the study of a compound's potential for passive diffusion and active transport across the gut wall. nih.govslideshare.net

In this assay, Caco-2 cells are cultured on semi-permeable filter supports, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. nih.gov The test compound is added to the AP side, and its appearance in the BL side is measured over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL). researchgate.net To investigate the role of efflux transporters like P-glycoprotein, the experiment can be reversed by adding the compound to the BL side and measuring its transport to the AP side (BL to AP). nih.gov An efflux ratio (Papp (BL-AP) / Papp (AP-BL)) greater than 2 typically suggests the compound is a substrate for active efflux. researchgate.net

For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its analogs, Caco-2 studies are invaluable for establishing an SAR for intestinal absorption. Research on derivatives of this compound has indicated that chemical modification can lead to enhanced absorption compared to the parent molecule. nih.gov By testing a series of analogs in the Caco-2 system, medicinal chemists can identify structural modifications that improve permeability. Compounds are generally classified as having low, medium, or high permeability based on their Papp values, which helps in selecting candidates with a higher likelihood of good oral bioavailability. researchgate.net

The following table provides a hypothetical example of Caco-2 permeability data for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and a set of its analogs, illustrating how permeability and efflux potential are assessed.

CompoundPapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- 0.80.91.1Low
Analog D 5.25.51.1Moderate
Analog E 12.528.82.3High (Substrate of Efflux)
Analog F 18.117.51.0High

This table contains hypothetical data for illustrative purposes.

Plasma Stability and Protein Binding Assessment (in vitro, non-human)

Assessing the stability of a compound in plasma and its tendency to bind to plasma proteins are essential components of preclinical characterization. These parameters significantly influence a drug's distribution, metabolism, and excretion (ADME) profile, ultimately affecting its efficacy and duration of action.

Plasma Stability In vitro plasma stability assays are conducted to evaluate a compound's susceptibility to degradation by enzymes present in blood, such as esterases and proteases. The experiment involves incubating the test compound in plasma from non-human species (e.g., rat, mouse, dog) at 37°C. Aliquots are taken at different time points, and the concentration of the parent compound is measured to determine its rate of degradation. Studies on derivatives of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- have shown that some are designed to be prodrugs that are readily hydrolyzed in plasma to release the active parent compound. nih.gov This approach can be used to improve oral absorption, with the ester linkage being cleaved by plasma esterases post-absorption. nih.gov

CompoundSpecies% Remaining at 1 hour% Remaining at 4 hours
Analog G (Ester Prodrug) Rat Plasma15%< 2%
Dog Plasma22%< 5%
Analog H (Stable Analog) Rat Plasma> 98%> 95%
Dog Plasma> 99%> 97%

This table contains hypothetical data for illustrative purposes.

Plasma Protein Binding (PPB) The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, governs its distribution in the body. scielo.org.mx Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized or excreted. bioivt.com Therefore, determining the fraction unbound (fu) is critical. bioivt.com High plasma protein binding (>99%) can limit a drug's distribution into tissues and may lead to a lower volume of distribution.

Equilibrium dialysis is a common method used to measure PPB. bioivt.com In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer. bioivt.com The free drug equilibrates across the membrane, and its concentration in both chambers is measured to calculate the fu. bioivt.com These studies are performed using plasma from various preclinical species to understand inter-species differences and to aid in the extrapolation of pharmacokinetic data to humans.

CompoundRat Plasma fu (%)Mouse Plasma fu (%)Dog Plasma fu (%)Monkey Plasma fu (%)
Analog I 25.430.122.828.5
Analog J 8.210.56.79.1
Analog K 1.32.10.91.5

This table contains hypothetical data for illustrative purposes. fu (%) = fraction unbound.

Active Transport Mechanism Investigations using Cell Lines and Oocyte Electrophysiology

Understanding how a compound crosses cellular membranes is key to elucidating its mechanism of absorption and distribution. While passive diffusion is one route, many drugs utilize protein transporters to enter or exit cells. Investigating these active transport mechanisms is crucial, especially for molecules like Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, which is structurally similar to endogenous amino acids. nih.gov

Cell Line Investigations Given its structural resemblance to lysine and arginine, it has been hypothesized that Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- may interact with amino acid transporters. nih.gov Studies using cancer cell lines have explored this possibility. For instance, investigations have shown that the compound can inhibit the uptake of radiolabeled arginine and lysine in a concentration-dependent manner. nih.gov This suggests that it may compete with these amino acids for binding to Cationic Amino acid Transporters (CATs). nih.gov Such findings not only provide insight into how the compound might enter cells but also open avenues for exploring its effects on cellular processes that depend on amino acid transport. nih.gov

Cell LineSubstrateInhibitorEffect of Inhibitor
MDA-MB-468³H-ArginineCyclohexaneacetic acid, 4-(aminomethyl)-, trans-Concentration-dependent reduction in uptake nih.gov
MDA-MB-468¹⁴C-LysineCyclohexaneacetic acid, 4-(aminomethyl)-, trans-Concentration-dependent reduction in uptake nih.gov

Data is based on findings reported in the literature. nih.gov

Oocyte Electrophysiology The Xenopus laevis oocyte expression system is a powerful tool for studying the function of specific membrane transporters and ion channels in isolation. nih.govmdpi.com By injecting messenger RNA (mRNA) encoding a particular transporter into the oocyte, the protein is expressed on the oocyte's cell membrane. nih.govnih.gov The activity of this transporter can then be studied using electrophysiological techniques like the two-electrode voltage clamp. nih.govnih.gov This method measures the electrical currents generated by the movement of ions and charged substrates across the cell membrane, providing detailed information about transporter function and its interaction with test compounds. nih.gov

Studies have used this system to investigate the effect of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- on the glutamate (B1630785) transporter EAAT3. nih.govnih.gov When EAAT3 was expressed in Xenopus oocytes, the application of its substrate, L-glutamate, induced inward electrical currents. nih.gov Incubation of these oocytes with Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- was found to decrease the activity of the EAAT3 transporter in a dose-dependent manner. nih.govnih.gov Kinetic analysis revealed that the compound significantly decreased the maximum transport velocity (Vmax) without changing the transporter's affinity for glutamate (Km), suggesting a non-competitive mode of inhibition. nih.govnih.gov

Transporter ExpressedCompound TestedKinetic ParameterControl GroupTXA GroupP-value
EAAT3Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-Vmax (µC)1.4 ± 0.11.1 ± 0.10.043 nih.govnih.gov
EAAT3Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-Km (µM)12.8 ± 3.812.7 ± 3.90.986 nih.govnih.gov

Data is based on findings reported in the literature for Tranexamic Acid (TXA). nih.govnih.gov

Theoretical and Computational Chemistry Applications in Research on Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the fundamental electronic properties of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. These studies provide insights into the molecule's stability, charge distribution, and reactivity. nih.govnih.govjournalcra.com DFT methods, such as the B3LYP method with a 6-31G(d,p) basis set, have been used to calculate the molecular geometry and harmonic vibrational frequencies in the ground state. nih.govjournalcra.com The stability of the molecule has been analyzed through Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions and charge delocalization. nih.govjournalcra.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energies of HOMO and LUMO and their energy gap (ΔE) are important parameters that correlate with the reactivity of a molecule. Calculations have shown that the charge transfer primarily occurs within the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- molecule. nih.govresearchgate.net The energy gap between HOMO and LUMO not only reflects the molecule's stability but is also related to its interaction with other species. researchgate.net

Table 1: Quantum Chemical Parameters for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

ParameterDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. Higher energy suggests greater reactivity as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron.

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, ESP maps have been generated to understand its polarity and how it is recognized by biological targets. nih.govresearchgate.net This visual representation helps in understanding its binding mechanism, for instance, its ability to act as a lysine (B10760008) mimetic by presenting similar electrostatic features to target proteins. researchgate.net Computational approaches focusing on electrostatic potential similarities have been used to discover novel, potent fibrinolysis inhibitors by using Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as a template. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- interact with their protein targets.

Molecular docking studies have been performed to investigate the interaction of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- with various target proteins. As a lysine analog, its primary mechanism involves blocking the lysine-binding sites on plasminogen. researchgate.netnih.govresearchgate.net

Plasminogen and Plasmin: The antifibrinolytic action of the compound is due to its binding to the lysine-binding sites of plasminogen, preventing its conversion to plasmin. nih.govplos.orgplos.org

Urokinase Plasminogen Activator (uPA): Beyond its interaction with plasminogen, studies have shown that Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- also acts as a direct active site inhibitor of uPA. nih.gov Co-crystallization experiments have confirmed the binding site on the catalytic domain of uPA. nih.gov

Cationic Amino Acid Transporters (CATh): Docking studies have explored the binding of the compound to the arginine-binding pocket of a bacterial homolog of CATh. nih.gov These simulations help to explain its ability to inhibit the uptake of lysine and arginine by certain cells. nih.gov

Aquaporin-3 (AQP-3) Protein: Theoretical simulations have been used to study the interaction between Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and the AQP-3 protein, suggesting a potential role in modulating its function. researchgate.netnih.gov

Table 2: Summary of Molecular Docking Studies

Target ProteinBinding Site/InteractionPredicted Outcome
Plasminogen Lysine Binding Sites (LBS)Inhibition of conversion to plasmin. nih.govplos.orgplos.org
Urokinase Plasminogen Activator (uPA) Active SiteDirect inhibition of uPA enzymatic activity. nih.gov
Cationic Amino Acid Transporters (CATh) Arginine Binding PocketInhibition of lysine and arginine transport. nih.gov
Aquaporin-3 (AQP-3) Ligand interaction with proteinActivation of the AQP-3 channel. researchgate.netnih.gov

The analysis of binding modes provides detailed information about the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, docking studies have predicted hydrogen bonds between the compound and its target proteins. nih.gov By comparing the binding modes and interaction fingerprints of this compound with its analogs or other potential inhibitors, researchers can identify key structural features required for activity. This comparative analysis, often termed a "scaffold-hopping" exercise, can lead to the design of new molecules with improved potency or selectivity. researchgate.net For example, a computational approach focusing on shape and electrostatic complementarity to Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- led to the discovery of a more potent fibrinolysis inhibitor. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Landscapes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein system over time. MD simulations are used to explore the conformational flexibility of the ligand and the protein, providing a more realistic representation of the binding event and the stability of the complex.

Studies have utilized MD simulations to illustrate the geometries and interactions of complexes involving Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. researchgate.net For instance, MD simulations were used to study the formation and geometry of a tranexamate-chromium(III) complex in both gas and aqueous phases, providing insights into the interactions between the species involved. researchgate.net Such simulations are essential for understanding the conformational landscape of the molecule and how it adapts upon binding to a target, which is critical for the rational design of new derivatives and therapeutic agents.

Simulation of Compound Behavior in Biological Membrane Mimics and Aqueous Environments

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, a zwitterionic compound at physiological pH, exhibits distinct behaviors in aqueous versus lipid environments, which have been investigated using computational simulations. Its high aqueous solubility is a key characteristic, with reported values of 167 mg/mL in water. Molecular dynamics (MD) simulations are employed to model the solvation of the molecule, illustrating the orientation of water molecules around its charged carboxylate and ammonium (B1175870) groups. These simulations help elucidate the energetic favorability of its presence in aqueous solution.

The compound's hydrophilic nature, however, presents a significant barrier to its passive diffusion across biological membranes, such as the skin's stratum corneum, which is rich in hydrophobic lipids. Computational models are used to simulate the energetic cost of partitioning the molecule from an aqueous phase into a nonpolar, membrane-mimicking environment. These simulations often reveal a large, positive free energy change, confirming the low permeability of the parent molecule.

To enhance membrane penetration, computational approaches have been used to guide the design of derivatives. For instance, computer-aided simulations were used to explore the structure and formation of a supramolecular complex of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- with glycolic acid. Such studies model the non-covalent interactions that can mask the compound's hydrophilic moieties, potentially lowering the desolvation penalty and improving its ability to enter a lipid bilayer. Similarly, simulations can predict how modifying the molecule, for example through esterification of the carboxyl group, alters properties like lipophilicity and, consequently, membrane permeability.

Dynamics of Hypothetical Ligand-Receptor Complexes

Molecular dynamics simulations have been crucial in elucidating the dynamic interactions between Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its primary biological target, plasminogen. These simulations model the compound as a ligand that binds to specific lysine-binding sites within the kringle domains of plasminogen.

Computational models have detailed the binding at two key sites on plasminogen, often labeled 'x' and 'y'. These sites exhibit significantly different binding affinities, which can be calculated using simulation techniques.

The high-affinity site (y-site), with a dissociation constant (Kd) of approximately 1.1 μM, is responsible for the compound's primary antifibrinolytic effect. Simulations show that when the compound occupies this site, it prevents plasminogen from binding to fibrin.

The low-affinity site (x-site), with a Kd of around 600 μM, is associated with a conformational change in plasminogen.

MD simulations can model these binding events over time, revealing changes in the protein's conformation upon ligand binding. For example, binding of the compound induces a shift in plasminogen from a "closed" to an "open" conformation, which has implications for its activation by urokinase plasminogen activator (uPA). The dynamics of these simulated ligand-receptor complexes provide a mechanistic explanation for the compound's dual roles, where it can be both anti-fibrinolytic by blocking fibrin binding and pro-fibrinolytic by accelerating uPA-mediated activation. Furthermore, X-ray crystal structures of the active enzyme, plasmin, in complex with derivatives of the compound have confirmed that the trans-4-(aminomethyl)cyclohexane moiety fits into the primary S1 specificity pocket of the enzyme's active site, providing a structural basis for these dynamic models.

Binding Site on PlasminogenApproximate Dissociation Constant (Kd)Primary Simulated Effect
High-affinity (y-site) 1.1 μMPrevents plasminogen/plasmin from binding to fibrin.
Low-affinity (x-site) 600 μMInduces conformational change that speeds up activation by uPA.

Cheminformatics and Virtual Screening Applications for New Chemical Entities

Ligand-Based Virtual Screening (Shape, Feature Matching)

Ligand-based virtual screening (LBVS) has been successfully employed to identify novel chemical entities with similar or improved activity by using the known three-dimensional shape and electrostatic properties of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as a template. This approach is particularly valuable when the goal is to find structurally diverse molecules that retain the key pharmacophoric features required for biological activity.

A notable application involved using the electrostatic potential of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as a "seed" for a virtual screening campaign. In this study, computational software was used to compare a library of compounds to the template molecule, focusing on similarities in electrostatic fields rather than just chemical structure. This technique prioritizes molecules that can engage in similar ionic and polar interactions with the target receptor, even if their underlying scaffolds are different. This screening led to the discovery of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a compound with a distinct chemical structure but which was found to be a more potent inhibitor of plasminogen binding than the original template molecule. This success demonstrates the power of ligand-based methods that go beyond simple 2D similarity to incorporate 3D shape and electrostatic feature matching.

Structure-Based Virtual Screening (If Target Structure Available)

The availability of high-resolution X-ray crystal structures of plasminogen and its active form, plasmin, makes structure-based virtual screening (SBVS) a powerful tool for discovering new inhibitors. SBVS utilizes the three-dimensional structure of the biological target to dock large libraries of chemical compounds into a specific binding site computationally.

In the context of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the target sites are the lysine-binding pockets within the kringle domains and the S1 specificity pocket of the active site. The process involves: 1.

Advanced Analytical Methodologies for Research and Discovery of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Chromatographic Techniques for High-Purity Isolation and Stereoisomer Separation

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the target molecule and any associated impurities. For a polar, zwitterionic compound like Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, specific chromatographic strategies are required to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity and confirming the identity of non-volatile compounds. The development of a robust HPLC method for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- requires careful selection of the stationary phase, mobile phase, and detection method to overcome challenges associated with its polar and zwitterionic nature.

Due to the compound's high polarity, traditional reversed-phase (RP) chromatography on C18 columns can result in poor retention. To address this, several approaches can be employed. One strategy is to use derivatization to introduce a chromophore and increase hydrophobicity, though this adds complexity to sample preparation. A more direct approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. Alternatively, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can provide excellent retention and selectivity. sielc.com For instance, a method for the related compound tranexamic acid utilized a Primesep 200 mixed-mode column with a mobile phase of acetonitrile (B52724), water, and perchloric acid for effective retention and peak shaping. sielc.com

Detection is another critical aspect. As the molecule lacks a strong native chromophore, direct UV detection offers limited sensitivity, typically performed at low wavelengths (~210 nm). sielc.com More sensitive and specific detection can be achieved by coupling HPLC with a mass spectrometer (LC-MS), which has become the standard for research applications.

ParameterTypical ConditionsRationale/Comments
Stationary Phase (Column) HILIC (e.g., BEH Amide) or Mixed-Mode (e.g., Primesep 200)Provides retention for highly polar, zwitterionic compounds where traditional C18 columns fail. sielc.comcore.ac.uk
Mobile Phase Acetonitrile / Water with acid modifier (e.g., formic acid, perchloric acid)High organic content is used in HILIC mode. Acid modifiers improve peak shape and control ionization for MS detection.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rates for typical column dimensions (e.g., 2.1 - 4.6 mm i.d.).
Detection Mass Spectrometry (MS) or UV at 210 nmMS provides high sensitivity and specificity. Low UV wavelength is required due to the lack of a strong chromophore. sielc.com
Internal Standard (IS) Structurally similar compound (e.g., ε-aminocaproic acid)Used for accurate quantification by correcting for variations in sample preparation and injection volume. core.ac.uk

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Due to the high polarity and low volatility of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, direct analysis by GC is not feasible. Therefore, a derivatization step is mandatory to convert the polar amine and carboxylic acid functional groups into more volatile and thermally stable moieties. iu.edu

Common derivatization strategies include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu For the structurally related compound gabapentin (B195806), derivatization with TFAA was shown to produce a single chromatographic peak with improved peak shape compared to the underivatized form. iu.edu

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity analysis. Furthermore, headspace GC (HS-GC) is the standard method for profiling volatile organic impurities, such as residual solvents from the manufacturing process, without interference from the non-volatile active compound. thermofisher.comdergipark.org.tr This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), ensuring that only volatile components reach the GC column. thermofisher.com

ParameterTypical ConditionsRationale/Comments
Derivatization Agent BSTFA (silylation) or TFAA (acylation)Necessary to increase volatility and thermal stability for GC analysis. iu.edu
Column Low-polarity capillary column (e.g., HP-5, DB-1)Provides good separation for a wide range of derivatized compounds and volatile impurities. nih.govmdpi.com
Carrier Gas Helium or HydrogenInert carrier gases standardly used in GC.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general-purpose carbon-based detection, while MS offers definitive identification of impurities.
Analysis Type Purity of derivatized compound; Volatile impurity profiling via Headspace GC (HS-GC)HS-GC is essential for analyzing residual solvents without interference from the main compound. thermofisher.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for stereoisomer separations. nih.gov While Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is an achiral molecule, SFC is highly effective for separating it from its corresponding cis-diastereomer. The separation of geometric isomers is a critical step in ensuring stereochemical purity. rsc.org SFC offers significant advantages over HPLC, including faster analysis times, reduced solvent consumption (aligning with green chemistry principles), and unique selectivity. selvita.com

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol (B145695). free.fr The separation of stereoisomers is achieved using specialized stationary phases. For separating diastereomers like the cis and trans forms of 4-(aminomethyl)cyclohexaneacetic acid, both achiral and chiral stationary phases can be effective. Chiral stationary phases, often based on polysaccharide derivatives, are particularly powerful and can provide excellent resolution for various types of stereoisomers. dntb.gov.ua

ParameterTypical ConditionsRationale/Comments
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., Methanol)The primary mobile phase is environmentally benign CO2; the modifier is used to adjust eluent strength and improve peak shape. selvita.comfree.fr
Stationary Phase Polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) or achiral phaseChiral stationary phases are highly effective for resolving all types of stereoisomers, including diastereomers (cis/trans). rsc.orgdntb.gov.ua
Detector UV-Vis or Mass Spectrometer (MS)Provides detection and identification of the separated isomers.
Application Separation of the trans- isomer from the cis- isomerCrucial for ensuring the stereochemical purity of the final compound. rsc.org

Mass Spectrometry for Structural Elucidation and Quantification in Research Samples

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in pharmaceutical research for confirming molecular identity and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, HRMS is used to confirm that the experimentally measured exact mass matches the theoretical exact mass calculated from its molecular formula, C9H17NO2. This confirmation is a critical step in verifying the identity of the synthesized compound and distinguishing it from other molecules that may have the same nominal mass.

ParameterValueDescription
Molecular Formula C9H17NO2The elemental composition of the compound.
Nominal Mass 171 DaThe integer mass calculated using the most abundant isotope of each element.
Theoretical Exact Mass 171.12593 DaThe calculated mass using the monoisotopic mass of each element. nih.gov
Typical HRMS Instrument Orbitrap, Time-of-Flight (TOF)Instruments capable of high-resolution and high mass-accuracy measurements.
Expected Mass Accuracy < 5 ppmThe acceptable deviation between the measured and theoretical exact mass for confident formula confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation of Metabolites

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. The resulting fragmentation pattern serves as a structural "fingerprint" that is unique to the molecule, providing definitive structural confirmation.

For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the protonated molecule [M+H]+ would be selected in the first mass analyzer. In the collision cell, it would be fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer. Based on the fragmentation of the structurally similar compound gabapentin, characteristic neutral losses would be expected, such as the loss of water (H2O) and ammonia (B1221849) (NH3). massbank.jp Cleavage of the acetic acid side chain is also a probable fragmentation pathway.

This technique is especially valuable for the structural confirmation of metabolites. In metabolic studies, researchers look for biotransformation products of the parent drug. By analyzing biological samples (e.g., plasma, urine) and searching for masses corresponding to expected metabolic transformations (e.g., hydroxylation, oxidation), MS/MS can then be used. The fragmentation pattern of a suspected metabolite will retain some characteristic fragment ions from the parent drug, which provides strong evidence for its structural identification. researchgate.net

Precursor Ion [M+H]+ (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
172.1332154.1226H2OLoss of water from the carboxylic acid group. massbank.jp
172.1332155.1067NH3Loss of ammonia from the aminomethyl group. massbank.jp
172.1332113.0964C2H3O2 + H2Cleavage of the entire acetic acid side chain.
154.1226137.0961NH3Sequential loss of ammonia following water loss. massbank.jp

Quantitative Analysis in Complex Research Matrices (e.g., in vitro incubation samples)

Accurate quantification of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- in complex research matrices, such as cell culture media or microsomal incubation samples, is fundamental for in vitro pharmacokinetic and pharmacodynamic studies. Due to the compound's polar nature and lack of a strong chromophore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its determination.

Research methodologies frequently employ sample preparation techniques like protein precipitation with acetonitrile or perchloric acid to remove larger biomolecules from the matrix. nih.govthaiscience.info For matrices with high phospholipid content, specialized cleanup steps may be integrated to mitigate ion suppression effects in the mass spectrometer. nih.gov Chromatographic separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns with specific mobile phases to retain and resolve the highly polar analyte. nih.govcore.ac.ukshodex.com

Detection by tandem mass spectrometry, typically using an electrospray ionization (ESI) source in positive mode, provides exceptional sensitivity and selectivity. nih.gov Quantitation is performed via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard, such as its cis-isomer or a structurally similar compound. nih.govthaiscience.info These methods are validated according to regulatory guidelines, demonstrating high precision, accuracy, and low limits of quantification (LOQ), often in the low ng/mL range. jyoungpharm.org

Table 1: Example LC-MS/MS Method Parameters for Quantitative Analysis
ParameterConditionReference
Sample PreparationProtein precipitation with perchloric acid nih.govthaiscience.info
Chromatography ColumnC18 or BEH Amide nih.govcore.ac.uk
Mobile PhaseAcetonitrile and Ammonium (B1175870) Formate/Acetate Buffer Gradient nih.govthaiscience.info
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MRM Transition (Analyte)m/z 158.1 → 95.1 thaiscience.info
Linear Range0.1 - 100.0 µg/mL thaiscience.info
Lower Limit of Quantification (LLOQ)0.03 µg/mL thaiscience.info

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

Electrophoretic Separation of Isomers and Related Substances

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- from its geometric isomer (cis-isomer) and other structurally related impurities. core.ac.uk The technique relies on the differential migration of charged species in an electric field within a narrow capillary. For chiral separations, which may be relevant for certain derivatives or impurities, cyclodextrins are widely used as chiral selectors in the background electrolyte. springernature.comsemanticscholar.orgmdpi.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation. semanticscholar.org

For non-chiral separations, such as resolving the target trans-isomer from its cis-counterpart, CE methods can be optimized by adjusting the pH of the background electrolyte and incorporating additives. core.ac.uk Derivatization is sometimes employed to enhance detection sensitivity, especially with UV or fluorescence detectors. chrom-china.com For instance, a CE method coupled with electrogenerated chemiluminescence (ECL) detection has been developed, involving pre-column derivatization to achieve high selectivity and a low limit of detection (3.6 μmol/L). chrom-china.com

Miniaturized Analytical Systems for Efficient Research Sample Analysis

The demand for increased efficiency in drug discovery and development has spurred the adoption of miniaturized analytical systems. Microfluidic platforms, or "lab-on-a-chip" technologies, integrate sample preparation, separation, and detection into a single device, significantly reducing sample and reagent consumption and analysis time. A microfluidic open interface (MOI) coupled directly to tandem mass spectrometry (MS/MS) has been successfully used for the high-throughput monitoring of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. conicet.gov.ar This approach, combined with biocompatible solid-phase microextraction (Bio-SPME), reduced the analysis time from 10 minutes per sample by conventional LC-MS/MS to just 20 seconds, while maintaining the required sensitivity. conicet.gov.ar

Another miniaturized approach involves volumetric absorptive microsampling (VAMS). This technique allows for the collection of precise, small volumes (e.g., 10 µL) of biological fluids, which can be dried and stored for later analysis. lshtm.ac.ukneoteryx.com The analysis of these dried samples by LC-MS/MS has been validated and shows excellent correlation with conventional liquid sample analysis, facilitating more efficient sample collection in research settings. lshtm.ac.uknih.gov

Hyphenated Techniques for Comprehensive Chemical Analysis

LC-MS and GC-MS Coupling for Mixture Analysis and Impurity Identification

Hyphenated techniques that couple a separation method with a mass spectrometer are indispensable for identifying and quantifying impurities and related substances in the active pharmaceutical ingredient. LC-MS/MS, as detailed for quantitative analysis, is also a primary tool for impurity profiling, allowing for the detection and tentative identification of process-related impurities and degradation products based on their mass-to-charge ratio and fragmentation patterns. researchgate.netsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and semi-volatile impurities. Since Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- itself has low volatility, a derivatization step is required prior to GC analysis. core.ac.ukjcsp.org.pk A common approach involves derivatization with ethyl chloroformate (ECF), which converts the polar amino and carboxylic acid groups into less polar, more volatile derivatives. jcsp.org.pkresearchgate.net This method allows for the separation and determination of the target compound and related substances, such as aminocaproic acid, on a standard capillary GC column with high resolution. researchgate.net

Table 2: Comparison of Hyphenated Techniques for Impurity Analysis
TechniquePrimary ApplicationSample/Analyte CharacteristicsKey Advantages
LC-MS/MSQuantification and identification of a wide range of impurities.Polar, non-volatile, and thermally labile compounds.High sensitivity and selectivity; no derivatization required for the parent compound.
GC-MSIdentification of volatile and semi-volatile impurities.Volatile or derivatizable compounds.Excellent chromatographic resolution; extensive spectral libraries for identification.

NMR-MS Integrations for Enhanced Structural Confirmation of Novel Analogs

For the unambiguous structural elucidation of novel analogs or complex, unknown impurities of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the integration of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled analytical power. amazonaws.com The hyphenation of LC with both NMR and MS (LC-NMR-MS) allows for the physical separation of components in a mixture, followed by the collection of complementary structural data. ijarsct.co.in

In this integrated setup, MS provides highly sensitive detection and accurate molecular weight information, which helps in determining the elemental composition of an unknown analog. Simultaneously, NMR spectroscopy offers detailed information about the molecular structure, including the carbon-hydrogen framework, connectivity between atoms, and stereochemistry. amazonaws.comijarsct.co.in This combination is crucial for differentiating between isomers and confirming the precise structure of a newly synthesized analog without the need for a reference standard. amazonaws.com While technically demanding, the rich, multidimensional data obtained from LC-NMR-MS is invaluable for accelerating the discovery and development of new chemical entities related to the parent compound.

Potentiometric Techniques for Ligand Binding and Complexation Studies

Potentiometry stands as a cornerstone analytical method for investigating the intricate interactions between Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and metal ions in solution. This electroanalytical technique is particularly well-suited for determining the stability constants of metal complexes, providing valuable insights into the thermodynamics of complex formation. The fundamental principle of this method lies in monitoring the change in the electrochemical potential of a solution containing the ligand and a metal ion as it is titrated with a standard solution of a strong base or acid. By meticulously measuring the hydrogen ion concentration (pH) throughout the titration, researchers can deduce the stoichiometry and stability of the complexes formed.

A notable application of this methodology was demonstrated in a study on the interaction between Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and the Aluminum(III) ion (Al³⁺) in an aqueous solution. researchgate.net Through the analysis of potentiometric titration data, researchers were able to establish a speciation model for the Al³⁺-Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- system. researchgate.net This model revealed the formation of specific complex species in the solution. researchgate.net

The detailed research findings from this potentiometric study identified the following species formed between the Aluminum(III) ion and Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-:

Table 1: Speciation Model for the Interaction of Al³⁺ with Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as Determined by Potentiometric Titration

SpeciesDescription
MLHA protonated 1:1 complex between the metal ion (M) and the ligand (L).
MLOHA hydrolyzed 1:1 complex between the metal ion (M) and the ligand (L).

This table is based on the speciation models reported in the referenced study. researchgate.net M represents the Al³⁺ ion and L represents the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- ligand.

The identification of these species provides critical information on how Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- binds with metal ions under different pH conditions. The formation of a protonated complex (MLH) is common at lower pH values, where the ligand is not fully deprotonated. Conversely, the formation of a hydrolyzed complex (MLOH) typically occurs at higher pH values, where hydroxyl ions compete with the ligand for coordination to the metal ion.

While the specific stability constants for these complexes were not detailed in the available literature, the elucidation of the speciation model itself is a significant finding. researchgate.net It underscores the capability of potentiometric techniques to unravel the complex equilibria involved in the ligand binding and complexation of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-.

Preclinical Biotransformation and Metabolism Studies of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans Analogs

In Vitro Metabolic Stability and Metabolite Identification (Non-Human Biological Systems)

In vitro metabolic studies are fundamental in early drug discovery to estimate the rate and extent of metabolism. nih.gov These assays typically utilize subcellular fractions like liver microsomes or more complex systems like hepatocytes to model metabolic processes. srce.hrspringernature.com

Liver Microsomal and Hepatocyte Incubation Studies (e.g., Rat, Monkey Liver S9)

The metabolic stability of a compound is its susceptibility to biotransformation, often expressed as the percentage of the parent compound that is lost over time in a metabolically active system. springernature.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily and Phase II enzymes such as UDP-glucuronosyltransferases (UGTs). nih.gov They are frequently used to assess CYP-mediated metabolism. srce.hr Hepatocytes, containing a full complement of metabolic enzymes and cofactors, offer a more physiologically relevant model for predicting hepatic clearance. srce.hr

Studies on various analogs show a range of metabolic stabilities. For instance, in vitro investigations using liver microsomes have demonstrated that some derivatives of a core scaffold exhibit high metabolic stability, with over 97% of the compound remaining after incubation. researchgate.net However, even within a series of related analogs, slight structural modifications can lead to different metabolic outcomes. For example, two specific analogs in a study underwent minor metabolization, resulting in the formation of an oxidized metabolite. researchgate.net

A prodrug of gabapentin (B195806), which shares a structural resemblance to the core compound, was found to be stable at physiological pH but was rapidly converted to its parent compound in intestinal and liver tissues from rats, dogs, and monkeys, indicating enzymatic cleavage. nih.gov This highlights the importance of using multiple test systems to fully characterize the metabolic profile of a series of compounds.

Table 1: Example of In Vitro Metabolic Stability of Selected Analogs in Liver Microsomes

CompoundTest SystemMetabolic Stability (% remaining)Observed MetabolitesReference
Analog 19aLiver Microsomes>99.9%None Detected researchgate.net
Analog 19bLiver Microsomes>99.9%None Detected researchgate.net
Analog 33bLiver Microsomes98.32%Oxidized Derivative M1 (1.68%) researchgate.net
Analog 38bLiver Microsomes97.94%Oxidized Derivative M1 (2.06%) researchgate.net
XP13512 (Gabapentin Prodrug)Rat, Dog, Monkey Liver HomogenatesRapidly ConvertedGabapentin nih.gov

Identification of Phase I and Phase II Metabolites in vitro using Advanced Techniques

Drug metabolism is broadly categorized into Phase I and Phase II reactions. researchgate.net Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through processes like oxidation, reduction, and hydrolysis, typically making the molecule more polar. researchgate.net Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione, further increasing water solubility and facilitating excretion. drughunter.com

The identification of these metabolites is accomplished using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). springernature.comnih.gov In studies on cathinone (B1664624) derivatives, for example, researchers utilized LC-MS and LC-MS² on a hydrophilic interaction liquid chromatography (HILIC) column to identify 17 different Phase I and II metabolites from rat hepatocyte incubations. researchgate.net The structural characterization of these metabolites relied on accurate mass analyses and fragmentation patterns. researchgate.net For analogs of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, such techniques would be employed to identify products of potential metabolic pathways.

Table 2: Potential Biotransformation Pathways for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- Analogs

Metabolic PhaseReaction TypeDescriptionMediating Enzyme Family (Example)
Phase IOxidation (Hydroxylation)Addition of a hydroxyl (-OH) group to the cyclohexane (B81311) ring or alkyl side chain.Cytochrome P450 (CYP)
Phase IN-dealkylationRemoval of an alkyl group from the amino function, if substituted.Cytochrome P450 (CYP)
Phase IIGlucuronidationConjugation of glucuronic acid to the carboxylic acid or hydroxyl groups.UDP-glucuronosyltransferases (UGTs)
Phase IIAmino Acid ConjugationConjugation of an amino acid (e.g., glycine) to the carboxylic acid group.Amino acid N-acyltransferases (AATs)
Phase IIAcetylationConjugation of an acetyl group to the primary amine.N-acetyltransferases (NATs)

Theoretical Metabolic Pathways and Biotransformation Prediction

Alongside experimental data, computational methods are increasingly used to predict the metabolic fate of new chemical entities.

Computational Tools for Predicting Metabolic Fates and Sites of Lability

Computational modeling has become a vital part of metabolic pathway engineering and prediction. mdpi.com Software platforms can analyze an organism's annotated genome to predict its complete set of metabolic pathways. nih.govosti.gov For instance, the PathoLogic software component within the Pathway Tools environment can generate a Pathway/Genome Database (PGDB) from genomic data, providing global insights into an organism's biochemistry. researchgate.net Such tools can assign enzymes to specific bioreactions and organize them into predicted pathways. nih.govosti.gov The integration of multi-omics data, including genomics, transcriptomics, and proteomics, with machine learning algorithms can further enhance the accuracy of these predictions. nih.gov These approaches can identify potential sites of metabolism on a molecule and predict the likely metabolites that will be formed.

Understanding Metabolic Lability Sites for Prodrug Design

A key application of understanding metabolic pathways is in the rational design of prodrugs. nih.gov Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. nih.govnih.gov This strategy is often employed to overcome issues such as poor bioavailability or rapid metabolism. nih.gov

Identifying metabolically labile sites on a molecule is crucial for this process. For example, esters are often used in prodrug design because they are generally stable chemically but are readily hydrolyzed by esterase enzymes present in the body. nih.gov The gabapentin prodrug XP13512 is a prime example; it was specifically designed with a promoiety that is cleaved by tissue esterases in the intestine and liver to release the active gabapentin. nih.gov This design leverages a site of metabolic lability to improve the drug's absorption characteristics. nih.gov By understanding which parts of a molecule are susceptible to enzymatic attack, chemists can design prodrugs that are stable until they reach the desired site of action or absorption, where they are then efficiently converted to the active form. nih.gov

Enzymatic Studies of Metabolizing Enzymes (Non-Human or Recombinant)

To pinpoint the specific enzymes responsible for a compound's metabolism, a process known as reaction phenotyping is performed. nih.gov This often involves using recombinant enzymes, which are individual drug-metabolizing enzymes (like a specific CYP isozyme) expressed in a cellular system (e.g., baculosomes). nih.gov

By incubating the drug candidate with a panel of these individual enzymes, researchers can determine which ones are capable of metabolizing the compound. For example, studies with cDNA-expressed CYP enzymes identified CYP2D6 as the primary enzyme responsible for the Phase I metabolism of mephedrone. researchgate.net Conversely, such studies can also demonstrate a lack of interaction. The gabapentin prodrug XP13512 was shown not to be a substrate or inhibitor of major cytochrome P450 isoforms, indicating that its conversion is likely mediated by other types of enzymes, such as esterases. nih.gov This information is vital for predicting potential drug-drug interactions, where one drug might inhibit or induce the metabolism of another, and for understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes.

Cytochrome P450 (CYP) Enzyme Interactions and Inhibition Potential

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, commonly known as tranexamic acid, is a synthetic analog of the amino acid lysine (B10760008). Preclinical in vitro studies investigating the metabolic profile of tranexamic acid indicate that it undergoes minimal metabolism. derangedphysiology.com This characteristic suggests a low potential for interactions with the Cytochrome P450 (CYP) enzyme system, which is a primary pathway for the metabolism of many xenobiotics. sciencescholar.us

In the context of concomitant drug administration, in vitro data from studies on other pharmaceutical agents can provide indirect insights. For example, in the development of the drug donidalorsen, where tranexamic acid was permitted as a concomitant medication for hereditary angioedema (HAE) prophylaxis, in vitro studies were conducted on donidalorsen itself. ionis.com These studies demonstrated that donidalorsen is not a substrate of CYP enzymes. ionis.com While this does not directly characterize tranexamic acid, it is noteworthy in the context of its use with a drug that has been assessed for CYP interactions.

The general understanding from its pharmacokinetic properties is that tranexamic acid is not a significant substrate, inducer, or inhibitor of the major CYP enzymes. derangedphysiology.comionis.com This is a critical consideration in preclinical assessments, as it predicts a low likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP450 system.

Table 1: Summary of In Vitro Cytochrome P450 (CYP) Enzyme Interaction Profile for Tranexamic Acid

Parameter Finding Implication
Metabolism Minimal hepatic metabolism observed. nih.gov Low likelihood of being a substrate for CYP enzymes.
Excretion Primarily excreted unchanged in the urine (>95%). derangedphysiology.com Suggests that renal clearance is the main elimination pathway, not CYP-mediated metabolism.
CYP Inhibition/Induction No direct, comprehensive in vitro studies on specific CYP isozyme inhibition or induction by tranexamic acid are readily available. However, its minimal metabolism suggests a low potential for such interactions. Low predicted risk of clinically significant drug-drug interactions via the CYP450 pathway.

Glucuronidation and Sulfation Pathways in Preclinical Models

Glucuronidation and sulfation are major phase II conjugation reactions in drug metabolism, facilitating the excretion of various compounds. There is a notable lack of specific preclinical in vitro studies investigating the potential for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- to undergo these metabolic transformations.

The chemical structure of tranexamic acid, a carboxylic acid with an amino group, does present theoretical sites for conjugation. However, the extensive renal excretion of the parent drug in an unchanged form strongly suggests that glucuronidation and sulfation are not significant metabolic pathways for this compound. derangedphysiology.comwalshmedicalmedia.com The high water solubility and polar nature of tranexamic acid likely favor its direct elimination by the kidneys without the need for extensive metabolic conversion to more water-soluble conjugates.

In the broader context of drug metabolism studies, cell lines such as Caco-2 are known to express Phase II conjugation enzymes and can be used to model these metabolic pathways. researchgate.net However, the available literature from preclinical assessments of tranexamic acid does not indicate that it is a substrate for these enzymes. The focus of preclinical biotransformation studies for this compound has largely been on its primary route of elimination rather than extensive metabolic profiling, given its known pharmacokinetic properties.

Table 2: Preclinical Metabolism via Conjugation Pathways for Tranexamic Acid

Metabolic Pathway Preclinical In Vitro Findings Conclusion
Glucuronidation No specific preclinical in vitro studies have been identified that demonstrate tranexamic acid undergoes glucuronidation. This pathway is not considered a significant route of metabolism for tranexamic acid.
Sulfation No specific preclinical in vitro studies have been identified that demonstrate tranexamic acid undergoes sulfation. This pathway is not considered a significant route of metabolism for tranexamic acid.

Preclinical Pharmacokinetic Research Principles (Limited to in vitro and ex vivo models, excluding in vivo animal models or human data)

Passive Diffusion and Carrier-Mediated Transport Mechanisms in Cell Culture Models

The intestinal absorption of orally administered drugs is a critical factor in their bioavailability. In vitro models, particularly the Caco-2 cell line, are widely used to predict human intestinal permeability. researchgate.netnih.gov Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and various transport proteins. nih.govenamine.net

Studies on the permeability of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- have indicated that it is a hydrophilic compound with low passive permeability. nih.gov The apparent permeability coefficient (Papp), a measure of the rate of transport across the Caco-2 cell monolayer, is a key parameter in these assessments. nih.gov For a compound to be considered well-absorbed, a Papp value is typically expected to be greater than 1 x 10⁻⁶ cm/s. researchgate.net While specific Papp values for tranexamic acid can vary between studies, the general consensus is that it exhibits low permeability. In one study using a novel artificial membrane, tranexamic acid's permeability was noted to deviate from that of other drugs with similar in vivo absorption, suggesting that its transport may not be solely dependent on passive diffusion. uit.no

The low permeability of tranexamic acid is attributed to its hydrophilic nature, which hinders its ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium. nih.gov This has led to research into strategies to enhance its permeability, such as the development of biodegradable ester derivatives of tranexamic acid, which have shown increased permeation in in vitro skin models. nih.gov

The potential for carrier-mediated transport of tranexamic acid is an area of interest. Given that it is a lysine analog, it is plausible that it could be a substrate for amino acid transporters. lshtm.ac.uk However, detailed in vitro studies in cell culture models to definitively identify the specific transporters involved in the intestinal transport of tranexamic acid are not extensively documented in the available literature. Bidirectional transport studies in Caco-2 cells, which can identify the involvement of efflux transporters like P-glycoprotein, would be necessary to fully elucidate the transport mechanisms. nih.gov

Table 3: In Vitro Permeability and Transport Characteristics of Tranexamic Acid in Cell Culture Models

Parameter Model Observation Implication
Apparent Permeability (Papp) Caco-2 Cell Monolayer Generally low permeability is reported. Suggests poor passive diffusion across the intestinal epithelium.
Transport Mechanism Caco-2 Cell Monolayer Predominantly low passive diffusion due to hydrophilicity. nih.gov The potential role of carrier-mediated transport is not fully elucidated. The low oral bioavailability of tranexamic acid is likely due to its inefficient transport across the intestinal barrier.
Enhancement Strategies In Vitro Skin Models Ester prodrugs of tranexamic acid have shown enhanced permeability. nih.gov Chemical modification can improve the transport of tranexamic acid across biological membranes.

Distribution in Artificial Membrane Systems for Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used in early drug discovery to predict the passive permeability of compounds across biological membranes. researchgate.net The assay utilizes a 96-well plate format where a filter support is coated with a lipid solution to form an artificial membrane that separates a donor compartment from an acceptor compartment. nih.gov This model is designed to mimic the lipid barrier of the gastrointestinal tract and primarily assesses passive, transcellular diffusion. evotec.com

While specific PAMPA data for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is not widely published, the principles of the assay can be applied to understand its likely behavior. Given the hydrophilic nature of tranexamic acid, it would be expected to exhibit low permeability in a standard PAMPA model. nih.gov This is because the assay is most predictive for compounds that cross membranes by passive diffusion, and it does not account for active transport or paracellular transport pathways. evotec.com

One study that employed a novel artificial membrane system made of a tight layer of phospholipid vesicles found that tranexamic acid's permeability deviated from what would be predicted based on its in vivo absorption, suggesting that its absorption is not solely governed by passive diffusion. uit.no This highlights a limitation of purely artificial membrane systems for predicting the in vivo behavior of compounds that may utilize other transport mechanisms.

The composition of the lipid membrane in the PAMPA assay can be modified to better mimic different biological barriers, such as the blood-brain barrier or the skin. researchgate.net However, for predicting oral absorption, the standard gastrointestinal PAMPA model is used. The low permeability of tranexamic acid in such a system would be consistent with its known low oral bioavailability.

Table 4: Predicted Permeability of Tranexamic Acid in Artificial Membrane Systems

Assay Principle Predicted Outcome for Tranexamic Acid Rationale
Parallel Artificial Membrane Permeability Assay (PAMPA) Measures passive, transcellular diffusion across a lipid-infused artificial membrane. researchgate.net Low permeability. The hydrophilic nature of tranexamic acid is not favorable for passive diffusion across a lipophilic barrier. nih.gov
Novel Phospholipid Vesicle Membrane Assay A tight layer of phospholipid vesicles is used as the permeation barrier. uit.no Permeability deviates from predictions based on in vivo absorption. uit.no Suggests that mechanisms other than simple passive diffusion may be involved in the in vivo absorption of tranexamic acid.

Future Directions and Emerging Research Applications of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans Chemistry

Integration into Advanced Material Science and Polymer Chemistry

The bifunctional nature of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- makes it an attractive candidate for the development of advanced functional materials. Its ability to participate in polymerization and cross-linking reactions has been leveraged to create novel polymers and hydrogels with tailored properties for specific research applications.

Recent research has demonstrated that Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- can act as an effective cross-linking agent, contributing to the formation of stable three-dimensional polymer networks. The amino and carboxyl groups on the molecule can form multiple hydrogen bonds, which induces rapid gelation and reinforces the mechanical properties of the resulting materials. nih.gov This is particularly evident in the development of hydrogels, where the compound facilitates the creation of robust, yet flexible, structures. nih.govresearchgate.net

For instance, in one strategy, it was used to induce the formation of an injectable and robust poly(N,N-dimethylacrylamide) (PDMAA)/carboxymethyl chitosan (B1678972) (CMCS) hydrogel. nih.gov In this system, the compound not only promotes the generation of free radicals for polymerization but also introduces multiple hydrogen bonds into the hydrogel network, acting as a physical cross-linker. nih.gov Another approach involves the formulation of physically cross-linked hydrogels composed of polyvinyl alcohol (PVA) and sodium alginate (SA), where cross-linking is achieved through methods like freeze-thawing and ionic interactions, with the compound loaded into the polymer matrix. researchgate.net These studies underscore the compound's utility in creating functional materials without the need for potentially toxic chemical cross-linking agents. researchgate.netresearchgate.net

Table 1: Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- in Cross-linked Materials

Polymer SystemRole of CompoundCross-linking MechanismResulting MaterialReference
PDMAA / CMCSInducer / Cross-linkerHydrogen BondingInjectable Hydrogel nih.gov
PVA / SAActive AgentPhysical (Freeze-thaw, Ionic)Topical Hydrogel Disc researchgate.net
Hyaluronic Acid / CMCSActive AgentPhysicochemical (Double Cross-linked)Porous Gel Micropowders nih.gov

The incorporation of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- into polymers and hydrogels imparts valuable functionalities, primarily for biomedical research applications such as wound healing and controlled drug delivery. researchgate.netnih.gov Hydrogels are particularly promising as they are three-dimensional networks of cross-linked hydrophilic polymers capable of absorbing large amounts of water. researchgate.netresearchgate.net

In the area of hemostasis and wound healing, injectable hydrogels containing this compound have been developed. nih.gov These materials exhibit excellent mechanical properties, strong adhesion to wet biological tissues, biocompatibility, and inherent hemostatic and antibacterial activity. nih.gov For example, a hydrogel formed from PDMAA and CMCS, induced by the compound, demonstrated the ability to efficiently stop hemorrhage and accelerate the wound healing process in rat models. nih.gov

For drug delivery, researchers have developed polymeric micellar hydrogels to enhance the dermal penetration of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. nih.gov This system demonstrated significantly improved skin permeation and retention compared to conventional formulations. nih.gov The hydrogel matrix allows for a sustained, diffusion-controlled release of the active compound. nih.gov Furthermore, hydrogels loaded with the compound have been shown to exhibit pH-responsive behavior, a desirable characteristic for smart drug delivery systems that release their payload in specific physiological environments. researchgate.net

Table 2: Properties of Functional Hydrogels Incorporating Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Hydrogel SystemKey Functional PropertiesResearch ApplicationReference
PDMAA/CMCSInjectable, high mechanical strength (1.83 MPa), tissue adhesion (18.7 kPa), biocompatibleRapid Hemostasis, Wound Healing nih.gov
Polymeric Micelles in Carbopol 934PEnhanced skin permeation (93%), high retention (160% vs. marketed product), sustained release (>97% at 48h)Topical Drug Delivery, Melanin Reduction nih.gov
PVA/SAGood swelling and water absorption, pH-responsive behaviorTopical Drug Delivery researchgate.net

Rational Design of Novel Therapeutic Modalities (Conceptual and Preclinical)

The rigid trans-1,4-disubstituted cyclohexane (B81311) core of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- serves as an excellent scaffold for the rational design of new therapeutic agents. Its ability to mimic certain biological structures and present functional groups in a well-defined spatial orientation is being explored in conceptual and preclinical drug discovery efforts.

The trans-cyclohexane scaffold is a versatile template for designing ligands that can interact with multiple biological targets. nih.govresearchgate.net Unlike flexible aliphatic chains or flat aromatic rings, the cyclohexane chair conformation provides a rigid, three-dimensional framework that can orient substituents in precise axial and equatorial positions. youtube.com This structural rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

The trans-1,4-disubstitution pattern places the aminomethyl and acetic acid groups at opposite ends of the scaffold, allowing them to function as pharmacophores that can engage with different binding pockets or even different proteins. This principle has been demonstrated in the synthesis of EDTA-like derivatives using a trans-1,2-diaminocyclohexane template to create strong chelating agents for metal detoxification. researchgate.net The cyclohexane backbone serves to pre-organize the chelating arms for effective metal binding. researchgate.net Furthermore, the compound itself is a known lysine (B10760008) mimetic, a property that allows it to perturb multiple biological processes involving lysine-rich protein sequences, suggesting its scaffold could be used to design multitarget agents, for instance in oncology. researchgate.netresearchgate.net

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins via the cell's natural degradation machinery. cas.orgnjbio.com Two leading approaches are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. sygnaturediscovery.comnih.gov PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, inducing the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov Molecular glues are smaller molecules that induce this interaction by enhancing the affinity between the E3 ligase and the target protein. sygnaturediscovery.comnih.gov

Conceptually, the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- scaffold is a promising starting point for designing such degraders. Its rigid structure can serve as the core linker in a PROTAC, connecting a ligand for a target protein to a ligand for an E3 ligase. More intriguingly, its function as a lysine mimetic could be exploited. Since protein ubiquitination occurs on lysine residues, a molecule based on this scaffold could potentially be designed to recruit an E3 ligase to a specific target protein, acting as a molecular glue. The design of PROTACs based on a cyclohexane scaffold has already been successfully applied in the development of degraders for cyclin-dependent kinase 2 (CDK2), demonstrating the viability of this core structure in TPD. acs.org The development of a degrader based on the Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- structure itself remains a conceptual but highly promising future direction.

New Frontiers in Stereoselective Synthesis and Catalysis of Aminocyclohexane Carboxylic Acids

The therapeutic utility of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is critically dependent on its trans stereochemistry. Consequently, the development of efficient and stereoselective synthetic routes is a major focus of chemical research. Early synthetic methods often involved the hydrogenation of aromatic precursors like 4-aminobenzoic acid, which typically yields a mixture of cis and trans isomers requiring difficult separation steps. acs.orgchemicalbook.com Moreover, these processes sometimes relied on costly catalysts like platinum oxide or toxic reagents. acs.org

Modern research is focused on developing new catalytic systems and synthetic strategies that favor the direct formation of the desired trans isomer. A significant advancement is the development of a one-pot process that converts p-aminobenzoic acid to the target compound with a high trans-to-cis ratio (>75%). google.com This method utilizes a Ruthenium-on-carbon (Ru/C) catalyst under basic conditions and moderate hydrogen pressure, making it more suitable for industrial applications. google.com Other novel routes start from more accessible materials like dimethyl terephthalate, proceeding through a multi-step synthesis that successfully avoids hazardous reagents. acs.orgacs.org

Future frontiers in this area will likely involve the exploration of asymmetric catalysis to produce enantiomerically pure aminocyclohexane derivatives and the application of biocatalysis to achieve high stereoselectivity under mild conditions. The development of synthetic protocols for various substituted aminocyclohexane carboxylic acids is an active area of research, providing building blocks for new chemical entities. researchgate.netnih.gov These efforts aim to make the synthesis more efficient, cost-effective, and environmentally benign, facilitating broader research into the applications of this valuable chemical scaffold.

Table 3: Comparison of Synthetic Routes to Aminocyclohexane Carboxylic Acids

Starting MaterialKey Reagents/CatalystKey FeaturesOutcomeReference
4-(aminomethyl)benzoic acidH₂, Platinum catalyst (PtO₂)Classical hydrogenation of aromatic ringMixture of cis and trans isomers requiring separation acs.orgchemicalbook.com
Dimethyl terephthalateNi/Al₂O₃, H₂Seven-step route avoiding toxic reagents (e.g., CrO₃)High purity (99.6%) trans product acs.orgacs.org
p-Aminobenzoic acid5% Ru/C, NaOH, H₂One-pot process with high stereoselectivityDirect formation with trans:cis ratio of ~4.6:1 google.com
Ethyl 4-oxocyclohexane-1-carboxylateRaney nickel, Pd/C, H₂Novel route using simple reagents under mild conditionsPharma-grade trans product after recrystallization derpharmachemica.com

Development of Next-Generation Chiral Catalysts for trans-Selective Synthesis

A significant challenge in the synthesis of 4-substituted cyclohexane derivatives is achieving high stereoselectivity for the trans isomer, which is often the biologically active form. Traditional synthetic methods frequently result in a mixture of cis and trans isomers, necessitating difficult and often inefficient separation or isomerization steps. google.comgoogle.comacs.org To address this, research is increasingly focused on developing advanced chiral catalysts that can directly guide the synthesis towards the desired trans product.

One of the most promising areas is the use of biocatalysts, particularly transaminases. These enzymes can exhibit high stereoselectivity, offering a greener and more efficient alternative to conventional chemical catalysts. Recent studies have identified transaminases that can selectively deaminate the undesired cis-isomer from a cis/trans mixture, thereby enriching the trans-isomer. researchgate.net This enzymatic kinetic resolution process can produce highly diastereopure trans-amines (de > 99%). researchgate.net Further research aims to discover or engineer novel transaminases or other enzymes that can directly catalyze the asymmetric amination of a ketone precursor to yield the trans-product with high selectivity, bypassing the formation of isomeric mixtures altogether.

Beyond biocatalysis, the design and application of novel metal-based chiral catalysts continue to be an active field of research. nih.govduke.edu While not yet widely applied specifically to trans-4-(aminomethyl)cyclohexaneacetic acid, principles from other areas of asymmetric synthesis are relevant. For example, the development of stereogenic-at-metal complexes and the use of chiral ligands are being explored to control the stereochemical outcome of reactions that form the cyclohexane ring or introduce its substituents. nih.govescholarship.orgnih.gov The goal is to create catalysts that can efficiently orchestrate the formation of the all-carbon quaternary stereocenter with the correct trans configuration in a single, efficient step. nih.govduke.edu

Table 1: Comparison of Catalytic Strategies for trans-Selective Synthesis

Catalyst TypeMechanismAdvantagesChallenges
Biocatalysts (e.g., Transaminases) Enzymatic kinetic resolution or direct asymmetric aminationHigh diastereoselectivity, mild reaction conditions, environmentally friendlySubstrate specificity, enzyme stability and cost
Chiral Metal Complexes Ligand-accelerated catalysis, transition state stabilizationBroad substrate scope, tunability of ligandsCatalyst cost (precious metals), sensitivity to air/moisture
Organocatalysts Formation of chiral intermediates (e.g., iminium ions)Metal-free, readily available catalystsCatalyst loading can be high, may have lower turnover numbers

Flow Chemistry and Continuous Synthesis Applications for Scalable Production

For the large-scale, industrial production of trans-4-(aminomethyl)cyclohexaneacetic acid and its derivatives, flow chemistry is emerging as a powerful enabling technology. mdpi.comspringernature.com Continuous flow processes offer significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for automation. mdpi.comnih.gov

The synthesis of related compounds, such as tranexamic acid, often involves hazardous reagents, high pressures, and high temperatures, making them challenging for safe, large-scale batch production. researchgate.net Flow chemistry mitigates many of these risks. For instance, highly reactive or unstable intermediates can be generated and consumed in situ within the enclosed coils of a flow reactor, minimizing the volume of hazardous material present at any given time. wiley-vch.de This approach has been successfully used to handle organometallic reagents at temperatures much milder than in batch processes. wiley-vch.de

Application in Chemical Biology Tools and Probes

The rigid structure of trans-4-(aminomethyl)cyclohexaneacetic acid makes it an excellent scaffold for the design of chemical biology probes. These tools are instrumental in identifying the biological targets of bioactive molecules and elucidating their mechanisms of action. nih.gov

Synthesis of Affinity Probes for Target Identification and Validation (in vitro)

Affinity probes are essential tools for "pull-down" experiments to identify the protein binding partners of a small molecule. A typical probe consists of three components: the binding molecule (pharmacophore), a linker, and a reporter tag. nih.gov

In this context, the trans-4-(aminomethyl)cyclohexaneacetic acid moiety would serve as the pharmacophore. To create an affinity probe, either the amino or the carboxylic acid group can be chemically modified to attach a flexible linker, which is then connected to a reporter tag, most commonly biotin (B1667282). Biotin's high affinity for streptavidin allows for the efficient capture of the probe and its bound proteins on streptavidin-coated beads.

The synthesis would involve standard amide bond formation or alkylation reactions to attach the linker-biotin cassette to the core scaffold. Once synthesized, the probe is incubated with a cell lysate. After the probe binds to its target protein(s), the entire complex is isolated using streptavidin affinity chromatography. The captured proteins are then eluted, separated, and identified using techniques like mass spectrometry. This compound-centric chemical proteomics approach allows for the unbiased identification of molecular targets in a complex biological sample. nih.gov

Development of Fluorescent or Photoaffinity Labels for Mechanistic Studies

To study the mechanism of action, cellular localization, and dynamic interactions of a drug, probes equipped with fluorescent or photoaffinity labels are invaluable.

Fluorescent Probes: A fluorescent dye (e.g., fluorescein, rhodamine) can be covalently attached to the trans-4-(aminomethyl)cyclohexaneacetic acid scaffold. This is typically achieved via amide bond formation between the molecule's amine/acid group and a reactive derivative of the fluorophore. The resulting fluorescent probe can be used in cellular imaging studies (e.g., fluorescence microscopy) to visualize its distribution within cells and tissues, providing insights into its uptake and subcellular localization.

Photoaffinity Labels (PALs): For covalently capturing and identifying binding partners, photoaffinity labels are the gold standard. nih.gov This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule's structure. nih.gov These groups are chemically inert in the dark but, upon irradiation with UV light, generate highly reactive species (carbenes or nitrenes) that form a covalent bond with nearby amino acid residues of a binding protein. nih.gov

A PAL based on trans-4-(aminomethyl)cyclohexaneacetic acid would also typically include an enrichment handle, like an alkyne or azide (B81097) group, for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorescent dye). The general workflow involves incubating cells or lysate with the PAL, irradiating with UV light to induce covalent cross-linking, lysing the cells (if necessary), and then using the enrichment handle to attach a tag for visualization or affinity purification and subsequent identification by mass spectrometry. nih.govnih.gov

Challenges and Opportunities in the Synthesis and Academic Applications of Aminocyclohexane Carboxylic Acids

Despite their utility, the synthesis and application of aminocyclohexane carboxylic acids like the trans-4-(aminomethyl) derivative face several challenges, which in turn create significant research opportunities.

Challenges in Synthesis:

Stereocontrol: The primary synthetic hurdle is controlling the stereochemistry to selectively produce the trans isomer. Many hydrogenation routes starting from aromatic precursors yield the cis isomer as the major product or an inseparable mixture. google.com

Isomerization: Converting the thermodynamically less stable cis isomer to the desired trans isomer often requires harsh conditions, such as high temperatures and strong bases or acids, which can lead to side reactions and impurities. google.comresearchgate.net

Purification: The separation of cis and trans isomers by methods like fractional recrystallization can be low-yielding and difficult to scale. google.com

Hazardous Reagents: Some established industrial routes rely on hazardous chemicals and high-pressure hydrogenation, posing safety and environmental concerns. researchgate.net

Opportunities in Synthesis and Applications:

Advanced Catalysis: The challenges in stereocontrol present a major opportunity for the development of novel catalytic systems. As discussed, highly selective biocatalysts and asymmetric chiral catalysts could provide direct, efficient routes to the pure trans isomer, revolutionizing its synthesis. researchgate.net

Flow Chemistry: The adoption of continuous flow manufacturing can address the safety and scalability issues of current synthetic methods, enabling safer, more consistent, and cost-effective production. wiley-vch.de

Conformationally Restricted Scaffolds: In academia, there is growing interest in using aminocyclohexane carboxylic acids as building blocks for peptidomimetics and synthetic proteins. Their rigid structure can be used to stabilize specific secondary structures, such as β-turns and β-helices, in peptides and nanostructures. nih.govnih.gov This conformational constraint is a valuable tool for studying protein folding and designing novel biomaterials. nih.govresearchgate.net

Pharmacophore Development: The 1,4-trans substituted cyclohexane core is a privileged scaffold in medicinal chemistry. researchgate.net There is a vast opportunity to explore derivatives of trans-4-(aminomethyl)cyclohexaneacetic acid as lead compounds for new therapeutic targets, leveraging the diverse roles that carboxylic acid groups play in drug-receptor interactions. researchgate.net

Table 2: Summary of Challenges and Opportunities

AreaChallengesOpportunities
Synthesis Poor stereoselectivity (cis/trans mixtures) google.comDevelopment of next-generation chiral catalysts and biocatalysts researchgate.net
Harsh isomerization and purification conditions google.comresearchgate.netImplementation of scalable and safe continuous flow processes wiley-vch.de
Applications Limited understanding of all biological targetsUse as chemical probes for target identification and validation nih.gov
Need for more structurally diverse analoguesDesign of peptidomimetics and protein nanostructures nih.govnih.gov

Q & A

Q. Key Considerations :

  • Reaction temperature and catalyst choice (e.g., Pd/C vs. PtO₂) significantly impact stereochemical outcomes.
  • Yields vary depending on solvent polarity (e.g., ethanol vs. acetic acid) and reaction time.
Method Catalyst/SolventYield (%)Stereoselectivity (trans:cis)Reference
Catalytic HydrogenationPd/C, Ethanol75–859:1
Epoxide Ring OpeningNH₃, H₂SO₄60–708:1
Chiral ChromatographyChiralcel OD-H Column90–95>99:1

What analytical techniques are recommended for confirming the identity and purity of TXA in research settings?

Basic Research Question
Identity Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm trans configuration via coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O) verify functional groups .

Q. Purity Analysis :

  • HPLC-UV : C18 column, mobile phase (0.1% TFA in water/acetonitrile), retention time ~8.2 min; ≥98% purity threshold for pharmacological studies .
  • Melting Point : 386–388°C (decomposition) .

Q. Advanced Method Validation :

  • LC-MS/MS : Quantifies trace impurities (e.g., cis isomer) at <0.1% levels .
  • Chiral HPLC : Validates enantiomeric excess (>99% trans) using columns like Chiralpak AD-H .

How do researchers resolve discrepancies in reported physicochemical data (e.g., molecular weight, pKa) for TXA across literature sources?

Advanced Research Question
Discrepancies often arise from:

  • Isomeric Variations : Mislabeling of cis/trans isomers (e.g., CAS 1197-18-8 vs. 1197-17-7) .
  • Measurement Techniques : pKa values vary between 10.5–11.2 depending on potentiometric vs. spectrophotometric methods .

Q. Resolution Strategies :

  • Cross-reference authoritative databases (e.g., NIST Chemistry WebBook, USP monographs) for validated data .
  • Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M ionic strength) .
  • Use quantum mechanical calculations (e.g., DFT) to predict pKa and compare with experimental results .

Q. Example :

Property Reported Value AReported Value BAuthoritative Source
Molecular Weight143.18 g/mol157.21 g/molUSP (157.21 g/mol)
pKa10.511.2NIST (10.8 ± 0.2)

What in vitro and in vivo models are appropriate for evaluating the antifibrinolytic efficacy of TXA, and how should controls be designed?

Advanced Research Question
In Vitro Models :

  • Plasmin Inhibition Assay : Measure IC₅₀ using chromogenic substrates (e.g., S-2251) .
  • Fibrin Clot Lysis : Human plasma clots treated with tissue plasminogen activator (tPA) ± TXA; monitor lysis via turbidity .

Q. In Vivo Models :

  • Rodent Tail Bleeding Model : Administer TXA (10–100 mg/kg IV) and measure bleeding time reduction .
  • Trauma-Induced Hyperfibrinolysis : Porcine models with controlled hemorrhage to assess TXA’s dose-response .

Q. Control Design :

  • Positive Controls : Aminocaproic acid (ACA) at equimolar concentrations .
  • Negative Controls : Saline or vehicle-only treatments.
  • Blinding : Randomize treatment groups to avoid bias in efficacy assessment.

Q. Data Interpretation :

  • TXA’s potency is 10-fold higher than ACA due to stronger binding to plasminogen’s lysine-binding sites .
  • Dose-response curves should account for species-specific pharmacokinetics (e.g., renal clearance rates in rodents vs. humans).

How does the trans configuration of TXA influence its pharmacokinetic and pharmacodynamic profile compared to its cis isomer?

Advanced Research Question

  • Bioavailability : The trans isomer exhibits higher oral bioavailability (45–55%) due to improved membrane permeability vs. cis (<10%) .
  • Metabolism : Trans-TXA undergoes minimal hepatic metabolism (90% excreted unchanged in urine), while the cis isomer shows faster glucuronidation .
  • Receptor Binding : Molecular docking studies reveal trans-TXA’s optimal fit into plasminogen’s kringle domains, reducing Ki by 50% compared to cis .

Q. Structural Analysis :

Isomer Plasminogen Binding Energy (kcal/mol)Renal Clearance (mL/min/kg)
trans-9.21.2
cis-6.83.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.